(2-Aminopropyl)diethylamine
Description
Properties
IUPAC Name |
1-N,1-N-diethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHNQPTNCGKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Aminopropyl)diethylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is a diamine with the chemical formula C₇H₁₈N₂. Its structure features a primary amine and a tertiary amine, making it a versatile building block in organic synthesis. This document provides a comprehensive overview of its chemical structure, properties, and a proposed synthetic pathway. Due to a scarcity of publicly available experimental data for this compound, this guide also includes comparative data for its structural isomer, (3-Aminopropyl)diethylamine, to provide a contextual understanding of its physicochemical properties.
Chemical Structure and Identification
This compound is a substituted propane diamine. The molecule possesses a chiral center at the second carbon of the propyl chain.
-
IUPAC Name: N¹,N¹-diethylpropane-1,2-diamine
-
Synonyms: this compound, NY NY-DIETHYL-1 2-PROPANEDIAMINE[1]
-
CAS Number: 14642-66-1[1]
-
Molecular Formula: C₇H₁₈N₂[1]
-
SMILES: CCN(CC)CC(C)N[1]
Physicochemical Properties
Table 1: Computed Physicochemical Properties for this compound
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [1] |
| LogP (octanol-water partition coefficient) | 0.6754 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 4 | [1] |
Table 2: Experimental Physicochemical Properties for the Isomer (3-Aminopropyl)diethylamine (CAS: 104-78-9)
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [2] |
| Boiling Point | 168-171 °C | [2] |
| Melting Point | -60 °C | [2] |
| Density | 0.82 g/mL | [2] |
| Refractive Index | 1.4406-1.4426 | [2] |
| Flash Point | 53 °C | [2] |
| Vapor Pressure | 1.45 mmHg at 25°C | [2] |
Spectroscopic Data
Experimental spectroscopic data for this compound is not available in the reviewed sources. For illustrative purposes, the expected spectral features are discussed, and data for the isomer (3-Aminopropyl)diethylamine is provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the ethyl groups (a triplet and a quartet), a methyl group (a doublet), the methine and methylene protons of the propyl chain, and broad signals for the primary amine protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule.
Table 3: Experimental NMR Data for the Isomer (3-Aminopropyl)diethylamine (in CDCl₃)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (90 MHz) | [Referenced, specific shifts not detailed in source][2] |
| ¹³C NMR | [Referenced, specific shifts not detailed in source][2] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 130. Common fragmentation patterns for aliphatic amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the known synthesis of related diamines, such as 3-dimethylaminopropylamine (DMAPA). This proposed method involves a two-step process: a Michael addition followed by hydrogenation.
Step 1: Michael Addition of Diethylamine to Nitropropene
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Objective: To form N,N-diethyl-2-nitropropan-1-amine.
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, cooled in an ice bath.
-
Procedure:
-
To a stirred solution of diethylamine in a suitable solvent (e.g., ethanol), 1-nitropropene is added dropwise from the dropping funnel.
-
The reaction temperature is maintained at 0-5 °C during the addition.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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The solvent is removed under reduced pressure to yield the crude N,N-diethyl-2-nitropropan-1-amine.
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Step 2: Hydrogenation of the Nitro Intermediate
-
Objective: To reduce the nitro group to a primary amine, yielding this compound.
-
Apparatus: A high-pressure hydrogenation vessel (autoclave) or a standard laboratory hydrogenation apparatus.
-
Procedure:
-
The crude N,N-diethyl-2-nitropropan-1-amine is dissolved in a suitable solvent, such as ethanol or methanol.
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A hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) is added to the solution.
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The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the theoretical amount of hydrogen is consumed.
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After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting crude this compound can be purified by fractional distillation under reduced pressure.
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Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Signaling Pathways
There is no information available in the scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary relevance is as a chemical intermediate.
Safety and Handling
This compound is classified as a hazardous material. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a diamine with potential applications as a building block in organic synthesis. While experimental data on its physicochemical and spectroscopic properties are limited, this guide provides a foundational understanding of its structure and a plausible synthetic route. Further research is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to the Spectroscopic Data of (2-Aminopropyl)diethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected spectroscopic data for (2-Aminopropyl)diethylamine, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is crucial for the identification, characterization, and quality control of this molecule. This document summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standard experimental protocols for data acquisition, and illustrates the logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its structural fragments and comparison with analogous compounds. These tables provide a reliable reference for the expected spectroscopic characteristics of the molecule.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | Quartet | 4H | -N(CH₂CH₃)₂ |
| ~2.3 - 2.5 | Multiplet | 2H | -CH₂-CH(NH₂)CH₃ |
| ~2.8 - 3.0 | Multiplet | 1H | -CH(NH₂)CH₃ |
| ~1.2 - 1.5 | Broad Singlet | 2H | -NH₂ |
| ~1.0 - 1.2 | Doublet | 3H | -CH(NH₂)CH₃ |
| ~0.9 - 1.1 | Triplet | 6H | -N(CH₂CH₃)₂ |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The broadness of the -NH₂ signal is due to hydrogen bonding and quadrupole effects of the nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~45 - 50 | -N(CH₂CH₃)₂ |
| ~50 - 55 | -CH₂-CH(NH₂)CH₃ |
| ~48 - 53 | -CH(NH₂)CH₃ |
| ~20 - 25 | -CH(NH₂)CH₃ |
| ~10 - 15 | -N(CH₂CH₃)₂ |
Note: Carbons directly attached to nitrogen atoms are typically found in the 10-65 ppm range in ¹³C NMR spectra.[1]
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine)[2][3][4] |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine)[2] |
| 1470 - 1450 | Medium | C-H bend (CH₂ and CH₃) |
| 1250 - 1020 | Medium to Weak | C-N stretch (aliphatic amine)[2] |
| 910 - 665 | Broad, Strong | N-H wag (primary amine)[2] |
Note: The presence of two bands in the N-H stretching region is characteristic of a primary amine (-NH₂).[2][3][4]
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 115 | Moderate | [M - CH₃]⁺ |
| 86 | High | [M - CH(NH₂)CH₃]⁺ or [CH₂=N(CH₂CH₃)₂]⁺ (alpha-cleavage) |
| 72 | High | [M - CH₂N(CH₂CH₃)₂]⁺ or [CH(NH₂)=CH₂]⁺ (alpha-cleavage) |
| 58 | High | [CH₂=N(CH₃)CH₂CH₃]⁺ (rearrangement and cleavage) |
| 44 | Moderate | [CH₃CH=NH₂]⁺ |
Note: The molecular weight of this compound is 130.23 g/mol .[5] The fragmentation pattern is dominated by alpha-cleavage, which is a characteristic fragmentation of aliphatic amines.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: For ¹H NMR, approximately 1-10 mg of the liquid amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[6] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7] The solution should be homogeneous and free of any particulate matter.
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Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment is used.
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Spectral Width: Typically set to a range of -2 to 12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.[7]
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Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
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Spectral Width: Typically set to a range of 0 to 220 ppm.
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Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[7]
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2.2. Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
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The sample is then placed in the IR beam path, and the sample spectrum is recorded.
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The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
The typical scanning range is from 4000 to 400 cm⁻¹.
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2.3. Mass Spectrometry (MS)
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Sample Introduction: For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[9][10] The liquid sample is injected into a heated injection port of a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. To improve chromatography, derivatization may sometimes be employed.[11]
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for structural elucidation.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Mass Range: A scan range of m/z 30 to 300 is generally sufficient to observe the molecular ion and key fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using NMR, IR, and MS to determine the structure of an unknown compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemscene.com [chemscene.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Unveiling the Chelating Potential of N,N-diethyl-1,2-propanediamine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the chelating properties of N,N-diethyl-1,2-propanediamine, a diamine ligand with significant potential in coordination chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, providing insights into its synthesis, expected coordination behavior, and the experimental methodologies for its characterization.
Introduction to N,N-diethyl-1,2-propanediamine
N,N-diethyl-1,2-propanediamine, with the chemical formula C7H18N2[1], is a chiral diamine that presents a compelling scaffold for the chelation of metal ions. Its structure, featuring two nitrogen donor atoms, allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of two ethyl groups on one of the nitrogen atoms introduces steric hindrance that can influence the stability and stereochemistry of the resulting metal complexes, a factor of interest in the design of targeted therapeutic agents. While specific studies on the chelating properties of N,N-diethyl-1,2-propanediamine are not extensively documented in publicly available literature, its structural similarity to other well-characterized diamines, such as 1,2-diaminopropane and N,N-diethylethylenediamine, provides a strong basis for predicting its coordination chemistry.[2][3]
Synthesis and Physicochemical Properties
N,N-diethyl-1,2-propanediamine is a colorless liquid at room temperature.[3] A common synthetic route to 1,2-diaminopropanes is the ammonolysis of 1,2-dichloropropane.[3]
Table 1: Physicochemical Properties of N,N-diethyl-1,2-propanediamine and Related Compounds
| Property | N,N-diethyl-1,2-propanediamine | 1,2-Diaminopropane | N,N-diethyl-1,3-propanediamine |
| CAS Number | 5137-13-3[1] | 78-90-0[3] | 104-78-9[4] |
| Molecular Formula | C7H18N2[1] | C3H10N2[3] | C7H18N2[4] |
| Molecular Weight | 130.23 g/mol [1] | 74.127 g/mol [3] | 130.2312 g/mol [4] |
| Appearance | Colorless liquid[3] | Water-white liquid[5] | |
| Boiling Point | 119.6 °C[3] | ||
| Density | 870 mg/mL[3] | 0.819 g/mL at 25 °C[6] |
Expected Chelating Properties and Coordination Chemistry
Based on the principles of coordination chemistry and data from analogous compounds, N,N-diethyl-1,2-propanediamine is expected to be an effective chelating agent for a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). The formation of a five-membered chelate ring is thermodynamically favorable. The ethyl substituents are likely to decrease the stability of the metal complexes compared to the unsubstituted 1,2-diaminopropane due to steric hindrance.[2]
The chelation process can be represented by the following general equilibrium:
Mn+ + x(N,N-diethyl-1,2-propanediamine) ⇌ [M(N,N-diethyl-1,2-propanediamine)x]n+
The stability of the resulting complexes is quantified by the formation constants (K) or stability constants (β), which are typically determined potentiometrically.
Experimental Protocols for Characterization
A thorough investigation of the chelating properties of N,N-diethyl-1,2-propanediamine would involve the following key experiments:
Potentiometric Titration for Determination of Stability Constants
This is a fundamental technique to quantify the strength of the metal-ligand interaction.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., perchlorate or nitrate salts of Cu(II), Ni(II), etc.), the ligand (N,N-diethyl-1,2-propanediamine), a strong acid (e.g., HClO4), and a strong base (e.g., carbonate-free NaOH) of known concentrations. Maintain a constant ionic strength using an inert electrolyte like NaNO3 or NaClO4.
-
Titration: Perform a series of potentiometric titrations at a constant temperature. This typically involves titrating a solution containing the metal ion and the ligand with the standardized base. A titration of the ligand in the absence of the metal ion is also necessary to determine the ligand's protonation constants.
-
Data Analysis: The titration data (pH vs. volume of base added) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software that employs least-squares refinement methods.[7]
Spectrophotometric Analysis
UV-Vis spectrophotometry can be used to corroborate the formation of metal complexes and, in some cases, to determine their stoichiometry and stability constants.
Methodology:
-
Spectral Scans: Record the UV-Vis spectra of the ligand, the metal ion solution, and a series of solutions containing the metal ion and varying concentrations of the ligand.
-
Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the dominant complex in solution, prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex.
-
Mole-Ratio Method: Titrate a fixed amount of the metal ion with a solution of the ligand and monitor the absorbance at a wavelength where the complex absorbs maximally. The plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.
Structural Characterization
For solid-state characterization of the metal complexes, the following techniques are essential:
-
Single-Crystal X-ray Diffraction: This provides definitive information about the three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C-N bonds upon coordination can confirm the involvement of the nitrogen atoms in binding to the metal ion.
-
Elemental Analysis: Confirms the empirical formula of the synthesized metal complexes.
Potential Applications in Drug Development
Metal complexes are increasingly being explored for therapeutic applications due to their diverse geometries and reactivities.[8] Chelating agents can play a crucial role in managing diseases caused by metal overload or can be used to deliver metal ions to biological targets. The steric bulk provided by the diethyl groups in N,N-diethyl-1,2-propanediamine could be leveraged to create complexes with specific selectivities for biological targets, potentially leading to novel anticancer or antimicrobial agents. The development of such organometallic drugs is a promising strategy to overcome challenges like drug resistance.[9]
Logical Workflow and Visualizations
The following diagrams illustrate the logical workflow for characterizing the chelating properties of a novel ligand like N,N-diethyl-1,2-propanediamine and a conceptual representation of the chelation process.
Figure 1. Workflow for Characterization of a Novel Chelating Agent.
Figure 2. Conceptual Diagram of Metal Chelation.
Conclusion
While direct experimental data on the chelating properties of N,N-diethyl-1,2-propanediamine is sparse, its structural characteristics strongly suggest its potential as a versatile bidentate ligand. This guide provides a foundational framework for researchers to embark on a systematic investigation of its coordination chemistry. The methodologies outlined herein will enable the determination of key parameters such as stability constants and complex stoichiometry, which are crucial for assessing its suitability for applications in areas such as catalysis, materials science, and, most notably, the development of novel metal-based therapeutics. Further research into this and similar substituted diamines is warranted to expand the toolbox of chelating agents available to the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]
- 5. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N′-ジエチル-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Potentiometric titration of metal ions in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Coordination Chemistry of Unsymmetrical Diamine Ligands: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, coordination properties, and diverse applications of unsymmetrical diamine ligands, with a focus on their pivotal role in catalysis and medicinal chemistry.
Unsymmetrical diamine ligands, characterized by distinct substituents on their nitrogen atoms or backbone, have emerged as a versatile class of chelating agents in coordination chemistry. Their reduced symmetry, compared to their C2-symmetric counterparts, offers unique steric and electronic environments around a metal center, enabling fine-tuning of catalytic activity and selectivity, and providing novel scaffolds for the design of therapeutic agents. This guide provides a comprehensive overview of the core principles of their coordination chemistry, from synthesis and characterization to their application in catalysis and drug development, tailored for researchers and professionals in these fields.
Synthesis of Unsymmetrical Diamine Ligands
The synthesis of unsymmetrical diamine ligands is a cornerstone of their application, with various methodologies developed to achieve chemo- and stereoselectivity.
Reductive Amination
A prevalent method for synthesizing unsymmetrical N,N'-dialkyl-1,2-diamines involves a stepwise reductive amination of a primary diamine. This typically involves the mono-N-alkylation followed by a second, different alkylation.
Rhodium-Catalyzed Hydroamination
A powerful and atom-economical approach for the synthesis of unsymmetrical vicinal diamines is the rhodium-catalyzed hydroamination of allylic amines.[1][2] This method allows for the coupling of primary and secondary allylic amines with a diverse range of amine nucleophiles, including primary, secondary, acyclic, and cyclic aliphatic amines, to generate a wide array of unsymmetrical 1,2-diamines.[1][2]
Coordination Properties and Structural Data
The coordination of unsymmetrical diamine ligands to metal centers results in complexes with unique geometries and electronic properties. X-ray crystallography is the definitive method for elucidating the solid-state structure of these complexes, providing precise information on bond lengths and angles.
Table 1: Selected Bond Lengths and Angles for Metal Complexes with Unsymmetrical Diamine Ligands
| Complex | Metal-N1 (Å) | Metal-N2 (Å) | N1-Metal-N2 (°) | Reference |
| [Ni(1-phenylpropane-1,2-diamine)₂(H₂O)₂]Cl₂ | 2.092(2) | 2.070(3) | 82.45(9) | [2] |
| [Cu(unsym-L)(H₂O)₂]²⁺ | 2.0439(7) | 2.0211(7) | 84.85(4) | [3] |
Note: This table presents a selection of available data. "unsym-L" denotes an unspecified unsymmetrical diamine ligand.
Stability of Metal Complexes
The stability of metal complexes with unsymmetrical diamine ligands in solution is a critical parameter, particularly for applications in biological systems and catalysis. Stability constants are typically determined using potentiometric titrations.
Table 2: Logarithmic Stability Constants (log K) for Selected Cu(II) Complexes with Unsymmetrical Diamine Ligands
| Ligand | log K₁ | log K₂ | Reference |
| N,N-dimethylethylenediamine | - | - | [4] |
| N,N-diethylethylenediamine | - | - | [4] |
Note: Specific quantitative data for a series of unsymmetrical diamines is limited in the readily available literature. The provided reference discusses the relative stabilities of symmetrical N,N-dialkylethylenediamine complexes, indicating that steric hindrance from bulkier alkyl groups can decrease complex stability.[4]
Applications in Asymmetric Catalysis
Unsymmetrical diamine ligands have proven to be highly effective in a range of asymmetric catalytic reactions, where their unique steric and electronic properties can lead to high levels of enantioselectivity.
Asymmetric Henry Reaction
Chiral C1-symmetric diamine-copper(II) complexes are highly efficient catalysts for the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. These catalysts can afford β-nitro alcohols in high yields and with excellent enantioselectivities.[1][5][6][7][8][9]
Table 3: Catalytic Performance in the Asymmetric Henry Reaction
| Catalyst (Ligand/Metal Salt) | Substrate (Aldehyde) | Yield (%) | ee (%) | Reference |
| L1/CuCl₂·2H₂O | Various | up to 98 | up to 99 | [1][5] |
| 3-Cu(OAc)₂ | o-nitrobenzaldehyde | >99 | 98 | [8] |
| 4/Cu(OAc)₂·H₂O | Benzaldehyde | - | 76 | [6] |
| Ligand 1/Cu(OAc)₂ | Benzaldehyde | - | 91 | [2] |
Asymmetric Transfer Hydrogenation
Iridium and Ruthenium complexes bearing chiral unsymmetrical diamine ligands are powerful catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess and turnover numbers.[10][11][12]
Table 4: Catalytic Performance in Asymmetric Transfer Hydrogenation
| Catalyst | Substrate | Yield (%) | ee (%) | TON | Reference |
| Ir-polydiamine | Functionalized Ketones | up to 99 | up to 99 | 12,000 | [10][11] |
| Ir-PNN (unsym-diamine) | Aryl Ketones | up to 99 | up to 99 | up to 50,000 | [12] |
Applications in Drug Development
Unsymmetrical diamine ligands are also valuable scaffolds in medicinal chemistry, particularly in the design of platinum-based anticancer agents. The nature of the diamine ligand can significantly influence the cytotoxicity, DNA binding mechanism, and overall therapeutic profile of the complex.[1][13][14]
Mechanism of Action of Platinum-Diamine Anticancer Drugs
The primary mechanism of action for cisplatin and its analogues involves binding to nuclear DNA, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately triggering apoptosis. The unsymmetrical nature of the diamine ligand can influence the kinetics and thermodynamics of DNA binding, as well as the conformation of the resulting DNA adducts.
Caption: Mechanism of action for a platinum-diamine anticancer agent.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of unsymmetrical diamine ligands and their complexes.
General Procedure for the Synthesis of N-Benzyl-N'-methylethylenediamine
This procedure is a representative example of a two-step synthesis of an unsymmetrical diamine.
Step 1: Synthesis of N-Benzylidenemethylamine
-
Cool a solution of benzaldehyde in benzene.
-
Add a solution of anhydrous methylamine in benzene.
-
Allow the reaction to proceed, then reflux with a Dean-Stark trap to remove water.
-
Distill the product under reduced pressure.
Step 2: Synthesis of N-Benzyl-N'-methylethylenediamine This step would typically involve the reaction of N-benzylidenemethylamine with a suitable precursor to introduce the ethylamine moiety, followed by reduction. A more direct route might involve the mono-benzylation of N-methylethylenediamine.
General Procedure for Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(II) Complex[6]
-
Catalyst Preparation:
-
Add the chiral C1-symmetric diamine ligand (5 mol%) and Cu(OAc)₂·H₂O (5 mol%) to a test tube containing isopropanol.
-
Stir the mixture for one hour at room temperature to form the blue catalyst solution.
-
-
Reaction:
-
Cool the catalyst solution to the desired reaction temperature.
-
Add the aldehyde (1 equivalent), nitroalkane (10 equivalents), and DIPEA (0.1 equivalents).
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Caption: General workflow for an asymmetric Henry reaction.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of unsymmetrical diamine ligands and their metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and (where applicable) ¹⁹⁵Pt NMR are used to elucidate the structure of the ligands and complexes in solution.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present and can indicate coordination to the metal center through shifts in vibrational frequencies.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
Elemental Analysis: Determines the elemental composition of the compounds.
-
X-ray Crystallography: Provides definitive structural information in the solid state.
-
UV-Vis Spectroscopy: Used to study the electronic properties of the metal complexes.
-
Potentiometric Titration: Employed to determine the stability constants of the complexes in solution.
Conclusion
The coordination chemistry of unsymmetrical diamine ligands offers a rich and expanding field of study with significant implications for both academic research and industrial applications. Their tunable steric and electronic properties make them highly valuable in asymmetric catalysis, enabling the synthesis of chiral molecules with high efficiency and enantioselectivity. Furthermore, their role as ligands in metal-based therapeutics, particularly platinum anticancer agents, highlights their potential in drug development. Future research will likely focus on the design of novel unsymmetrical diamine scaffolds with enhanced catalytic performance and targeted biological activity, further solidifying their importance in modern chemistry.
References
- 1. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
(2-Aminopropyl)diethylamine: An In-depth Technical Guide on a Niche Precursor in Organic Synthesis
Introduction
(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is a vicinal diamine with the chemical formula C₇H₁₈N₂.[1] While its structural isomers, particularly N,N-diethyl-1,3-propanediamine, have found broader applications, this compound remains a more specialized precursor in the landscape of organic synthesis. This technical guide aims to provide a comprehensive overview of its properties, potential synthetic applications, and a survey of related compounds to infer its reactivity and utility for researchers, scientists, and drug development professionals. Due to the limited specific data available for this compound, this guide will also draw analogies from structurally similar 1,2-diamines to provide a predictive framework for its use.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14642-66-1 | [1] |
| Molecular Formula | C₇H₁₈N₂ | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Synonyms | N,N-diethyl-1,2-propanediamine | [1] |
| Isomer CAS Number | 5137-13-3 (N2,N2-Diethyl-propane-1,2-diamine) |
Synthesis of this compound
Conceptual Synthetic Workflow
Figure 1. A potential synthetic pathway to this compound via reductive amination.
Hypothetical Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1-amino-2-propanone hydrochloride (1 equivalent) and diethylamine (2-3 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a reducing agent such as sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Applications in Organic Synthesis
As a vicinal diamine, this compound possesses two nucleophilic nitrogen atoms in close proximity, suggesting its utility as a bidentate ligand in coordination chemistry and as a building block for heterocyclic compounds.
Ligand Synthesis
The primary amine group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. The resulting N,N-diethyl-substituted salen-type ligands can coordinate with various metal ions.
Figure 2. General scheme for the synthesis of a metal complex using a ligand derived from this compound.
Synthesis of Heterocyclic Compounds
The 1,2-diamine motif is a key structural element in various heterocyclic systems. This compound can serve as a precursor for the synthesis of substituted piperazines, pyrazines, and other nitrogen-containing heterocycles through reactions with appropriate dielectrophiles.
Hypothetical Experimental Protocol: Synthesis of a Disubstituted Piperazine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Add a 1,2-dielectrophile, for example, a 1,2-dihaloethane like 1,2-dibromoethane (1 equivalent), to the solution. A non-nucleophilic base (e.g., triethylamine or potassium carbonate) can be added to scavenge the acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off any solid byproducts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to afford the desired N,N-diethyl-substituted piperazine derivative.
Potential Biological and Pharmacological Significance
While no specific biological activities have been reported for derivatives of this compound, the broader class of substituted propanediamines has shown a range of pharmacological properties. For instance, various diamine derivatives have been investigated for their antimicrobial and antiproliferative activities. The introduction of the N,N-diethyl-1,2-propanediamine moiety into known pharmacophores could be a strategy for modulating their physicochemical properties, such as lipophilicity and basicity, potentially leading to improved pharmacokinetic profiles or novel biological activities.
Conclusion
This compound represents a niche yet potentially valuable precursor in organic synthesis. Its structure as a vicinal diamine with differential substitution on the nitrogen atoms offers opportunities for the synthesis of novel ligands, heterocyclic compounds, and potential pharmacologically active molecules. While specific experimental data for this compound is scarce, its reactivity can be inferred from the well-established chemistry of related 1,2-diamines. This guide provides a foundational understanding and a predictive framework to encourage further exploration of this interesting building block by the scientific community. Future research into the synthesis and applications of this compound is warranted to fully elucidate its potential in organic and medicinal chemistry.
References
(2-Aminopropyl)diethylamine: A Technical Guide to Solubility and Stability in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the known physicochemical properties of (2-Aminopropyl)diethylamine is presented in Table 1. This data is essential for understanding its physical behavior and for designing appropriate experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₈N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK--[1] |
| CAS Number | 14642-66-1 | --INVALID-LINK--[1] |
| Appearance | Not specified (typically a liquid for similar amines) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| pKa | Not specified (expected to be basic) | |
| logP | 0.6754 (predicted) | --INVALID-LINK--[1] |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its structure—a relatively short alkyl chain with two polar amine groups—a qualitative solubility profile can be predicted.
General Principles of Amine Solubility:
-
Polar Solvents: Low molecular weight amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[2] Amines with up to six carbon atoms are typically considered water-soluble.[2] Given that this compound has seven carbon atoms, its water solubility may be moderate to high. It is expected to be soluble in other polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and acetonitrile.
-
Nonpolar Solvents: The solubility in nonpolar solvents such as hexane, toluene, and diethyl ether is expected to be lower due to the polar nature of the amine functional groups.[3] However, the presence of the diethyl and propyl groups provides some nonpolar character, which may allow for some degree of solubility.
-
Acidic Solutions: Amines are weak bases and will react with acids to form ammonium salts.[4][5] These salts are ionic and therefore generally much more soluble in water than the free amine.[5][6] Consequently, this compound is expected to be highly soluble in dilute aqueous acidic solutions (e.g., HCl, H₂SO₄).
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding capability of the two amine groups. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-dipole interactions with the polar amine groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Predominantly polar functional groups limit interaction with nonpolar solvents. |
| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Very High | Formation of a highly soluble ammonium salt.[5][6] |
Stability Profile
The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxygen.
General Principles of Amine Stability:
-
Thermal Stability: Aliphatic amines are generally stable at ambient temperatures. However, at elevated temperatures, they can undergo thermal degradation.[7][8] In the context of CO₂ capture studies, which involve heating, diamines have been shown to degrade, potentially through cyclization or polymerization reactions.[9]
-
Oxidative Stability: Amines can be susceptible to oxidation, especially in the presence of oxygen and metal ions, which can catalyze degradation.[7][10] The degradation products can include a variety of smaller molecules, as well as polymeric material.
-
pH Stability: this compound, being a base, will be protonated and exist as an ammonium salt in acidic conditions. This form is generally more stable towards certain degradation pathways. In strongly basic conditions, degradation may be accelerated, particularly at higher temperatures.
-
Photostability: While not extensively documented for this specific compound, some organic molecules can degrade upon exposure to UV light. Photostability testing is recommended if the compound will be handled under intense light for extended periods.
Experimental Protocols
To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.
Determination of Solubility
A common and straightforward method for determining solubility is the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the solution to stand undisturbed until any undissolved material has settled. A centrifugation step can be used to facilitate the separation of the saturated solution from the excess solute.
-
Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Analyze the concentration of this compound in the aliquot using a suitable analytical technique such as:
-
Gas Chromatography (GC): After creating a calibration curve with standards of known concentration.
-
High-Performance Liquid Chromatography (HPLC): With an appropriate column and detector (e.g., UV if the molecule has a chromophore, or an evaporative light scattering detector).
-
Titration: If the amine is the only basic component, it can be titrated with a standardized acid.
-
-
Calculation: The solubility is then calculated and typically expressed in units of g/100 mL or mol/L.
Caption: Workflow for solubility determination.
Assessment of Stability
Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Storage Conditions: Store the solutions under various conditions to be tested:
-
Temperature: e.g., Refrigerated (2-8 °C), Room Temperature (25 °C), Accelerated (e.g., 40 °C, 60 °C).
-
Light: Protected from light (e.g., amber vials) versus exposed to controlled UV/Vis light.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) versus ambient air.
-
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the aliquots to determine the concentration of the parent compound and to identify any degradation products. Suitable analytical methods include:
-
HPLC or GC: To quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products. A mass spectrometry (MS) detector can be used to help identify these products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of degradation products.
-
-
Evaluation: The stability is assessed by the change in the concentration of this compound over time. The degradation kinetics can also be determined.
References
- 1. chemscene.com [chemscene.com]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]
- 6. N,N-Diethyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]
- 7. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DIETHYLAMINE (DEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety and Handling of (2-Aminopropyl)diethylamine
Introduction
(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is an aliphatic amine.[1] While specific toxicological and physical hazard data are limited, its structure suggests that it is likely to be a flammable, corrosive, and toxic liquid. Aliphatic amines are known to be skin and respiratory irritants, and many are corrosive to eyes and skin.[2] They can also be flammable and may have significant toxicity if ingested, inhaled, or absorbed through the skin.[3][4][5] This guide provides a summary of potential hazards, handling precautions, and emergency procedures based on data from analogous compounds.
Hazard Identification and Classification
Based on data for similar aliphatic amines like N,N-Diethylethylenediamine and Diethylamine, this compound is anticipated to possess the following hazards:
-
Flammable Liquid: Aliphatic amines are often flammable, with vapors that can form explosive mixtures with air.[6][7] Ignition sources must be strictly controlled.
-
Corrosive: Direct contact is likely to cause severe skin burns and eye damage.[7][8]
-
Toxic: Expected to be harmful if swallowed, in contact with skin, or inhaled.[3][5][9] Inhalation of vapors may cause respiratory irritation.[3][4]
GHS Hazard Classifications (Anticipated):
-
Flammable Liquids
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
Physical and Chemical Properties (Data from Analogous Compounds)
The following table summarizes key physical and chemical properties of structurally similar compounds to provide an estimate of the expected properties of this compound.
| Property | Diethylamine (CAS 109-89-7) | N,N-Diethylethylenediamine (CAS 100-36-7) | N,N'-Diethyl-1,3-propanediamine (CAS 10061-68-4) |
| Molecular Formula | C4H11N | C6H16N2 | C7H18N2 |
| Molecular Weight | 73.14 g/mol | 116.21 g/mol | 130.23 g/mol |
| Appearance | Colorless liquid | Colorless liquid | liquid |
| Odor | Fishy, ammonia-like | Not specified | Not specified |
| Boiling Point | 55.5 °C | 145-147 °C | Not specified |
| Melting Point | -50 °C | Not specified | Not specified |
| Flash Point | -23 °C | 34 °C | 47 °C |
| Density | 0.707 g/cm³ | 0.82 g/mL | 0.819 g/mL at 25 °C |
| Vapor Pressure | Not specified | Not specified | 1 mmHg ( 20 °C) |
| Solubility in Water | Miscible | Slightly soluble | Not specified |
Exposure Controls and Personal Protection
Due to the anticipated corrosive and toxic nature of this compound, stringent personal protective equipment (PPE) is mandatory.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a chemical-resistant apron, and coveralls.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the liquid, especially in poorly ventilated areas.[8] |
| Footwear | Chemical-resistant boots with steel toes.[10] |
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[6] Eyewash stations and emergency showers must be readily accessible.[11]
Handling and Storage
-
Handling: Use only non-sparking tools and explosion-proof equipment.[12] Ground and bond containers when transferring material.[12] Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[14] The storage area should be designated for flammable and corrosive liquids.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[6][12]
-
Large Spills: Evacuate the area and prevent entry. Remove all ignition sources.[12] Contain the spill if possible and use a vapor-suppressing foam to reduce vapors.[10]
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Stability and Reactivity
-
Reactivity: Expected to be a strong base, reacting exothermically with acids.
-
Chemical Stability: Likely stable under normal storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and ignition sources.
-
Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Toxicological Information (Data from Analogous Compounds)
The following table provides toxicological data for similar compounds. This information is for reference only and may not be representative of this compound.
| Compound | Route | Species | Value |
| Diethylamine | Oral LD50 | Rat | 540 mg/kg |
| Diethylamine | Dermal LD50 | Rabbit | 580 mg/kg |
| N,N-Diethyl-N',N'-dimethylpropane-1,3-diamine | Oral LD50 | Rat | 500-1000 mg/kg[15] |
Experimental Protocols: General Procedure for Handling Aliphatic Amines
The following is a general protocol for handling small quantities of liquid aliphatic amines in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm that an appropriate fire extinguisher, spill kit, and emergency shower/eyewash are accessible.
-
Don all required PPE as outlined in Section 4.
-
-
Handling:
-
Ground and bond all metal containers during transfer to prevent static discharge.
-
Use a calibrated pipette or syringe for transferring small volumes.
-
Keep the container tightly sealed when not in use.
-
Avoid heating the amine unless in a controlled reaction setup with appropriate temperature monitoring and pressure relief.
-
-
Waste Disposal:
-
Dispose of waste in a designated, properly labeled container for flammable and corrosive organic waste.
-
Do not mix with incompatible waste streams.
-
-
Post-Handling:
-
Thoroughly clean the work area.
-
Wash hands and any exposed skin with soap and water.
-
References
- 1. chemscene.com [chemscene.com]
- 2. N,N-Diethylethylenediamine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. chemos.de [chemos.de]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. fishersci.com [fishersci.com]
- 13. moorparkcollege.edu [moorparkcollege.edu]
- 14. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 15. N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine | 62478-82-4 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Differential Reactivity of the Primary vs. Tertiary Amine in (2-Aminopropyl)diethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the factors governing the chemical reactivity of the two distinct amine functionalities within (2-Aminopropyl)diethylamine: the terminal primary amine (-NH₂) and the internal tertiary amine (-NEt₂). Understanding the chemoselectivity of this diamine is critical for its application in synthetic chemistry, particularly in the development of pharmaceuticals and other functional materials where precise molecular construction is paramount. This document outlines the theoretical principles, presents relevant quantitative data based on analogous structures, and provides detailed experimental protocols to probe and exploit this differential reactivity.
Theoretical Framework: Factors Governing Amine Reactivity
The reactivity of the nitrogen lone pairs in this compound is a nuanced interplay of electronic effects, steric hindrance, and solvation. These factors collectively determine the basicity and nucleophilicity of each amine group, leading to significant differences in their reaction kinetics and thermodynamic equilibria.
-
Basicity (Proton Affinity): Basicity refers to the ability of the amine to accept a proton.
-
Electronic Effects: The tertiary amine is bonded to three alkyl groups (two ethyl, one propyl backbone), which are electron-donating via the inductive effect. This increases the electron density on the tertiary nitrogen, making its lone pair more available for protonation compared to the primary amine, which has only one electron-donating alkyl group.
-
Solvation Effects: In protic solvents like water, the conjugate acid of the primary amine (R-NH₃⁺) can be stabilized by three hydrogen bonds. In contrast, the conjugate acid of the tertiary amine (R₃NH⁺) can only form one hydrogen bond with the solvent. This superior solvation stabilizes the primary ammonium ion, making the parent primary amine a stronger base than might be predicted by electronic effects alone.
-
Overall Basicity: The balance of these effects typically results in the primary amine being slightly more basic (higher pKa of its conjugate acid) in aqueous solution than the tertiary amine.
-
-
Nucleophilicity (Reactivity with Electrophiles): Nucleophilicity is a kinetic measure of an amine's ability to attack an electron-deficient center.
-
Steric Hindrance: This is often the dominant factor in determining the relative nucleophilicity of the two sites. The primary amine, with two hydrogen atoms, presents a small steric profile, allowing it to readily approach and attack electrophilic centers. The tertiary amine is significantly more hindered by its three bulky alkyl substituents (two ethyl groups and the propyl chain). This steric bulk physically impedes its approach to an electrophile.
-
Quantitative Data Presentation
| Parameter | Primary Amine (-NH₂) | Tertiary Amine (-NEt₂) | Rationale & Key Considerations |
| Estimated pKa (Conjugate Acid) | ~10.7 | ~10.4 | Based on analogs like 1,2-Diaminopropane and Diethylamine (pKa ~11.0)[1][2]. The proximity of the second amine group slightly lowers the pKa of each compared to their monofunctional counterparts due to electrostatic repulsion between the protonated forms. |
| Relative Basicity (Aqueous) | More Basic | Less Basic | Superior solvation of the primary ammonium cation (R-NH₃⁺) outweighs the greater inductive effect at the tertiary nitrogen. |
| Relative Nucleophilicity | Higher | Lower | The primary amine is significantly less sterically hindered, making it a more effective nucleophile for attacking electrophilic carbons. |
| Favored Reaction Site | Acylation, Alkylation, Sulfonation | Protonation (under specific conditions) | Synthetic modifications with common electrophiles will overwhelmingly favor the primary amine due to its higher nucleophilicity and lower steric bulk. |
Logical Framework for Reactivity
The decision-making process for predicting the reactive site in this compound can be visualized as a logical flow governed by competing factors.
References
Methodological & Application
Application Notes and Protocols for the Use of (2-Aminopropyl)diethylamine in Copper-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and economically viable alternative to palladium-catalyzed systems for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. These reactions are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficacy of copper catalysts is significantly enhanced by the use of ancillary ligands, which can modulate the reactivity and stability of the copper center, often allowing for milder reaction conditions and broader substrate scope.
Diamine ligands, in particular, have proven to be highly effective in promoting various copper-catalyzed transformations, including Ullmann-type condensations and aminations.[1] While a vast library of diamine ligands has been explored, this document focuses on the potential application of (2-Aminopropyl)diethylamine as a versatile ligand in this context. Its structural features suggest its utility in forming stable and catalytically active copper complexes suitable for a range of coupling reactions.
This compound as a Ligand: Potential Applications
This compound, also known as N,N-diethyl-1,2-propanediamine, possesses both a primary and a tertiary amine donor site, offering a bidentate coordination mode to a copper center. This structural motif is common in successful ligands for copper-catalyzed cross-coupling reactions. The diethyl substitution on one of the nitrogen atoms can influence the steric and electronic properties of the resulting copper complex, potentially impacting its catalytic activity and substrate scope.
Based on the established success of similar diamine ligands in copper catalysis, this compound is a promising candidate for a variety of transformations, including:
-
C-N Cross-Coupling Reactions (Ullmann Condensation): The formation of C-N bonds is a cornerstone of pharmaceutical synthesis.[2] Copper/diamine systems are known to effectively catalyze the coupling of aryl halides with a wide range of nitrogen nucleophiles, including amines, amides, and nitrogen-containing heterocycles.
-
C-O and C-S Cross-Coupling Reactions: The synthesis of diaryl ethers and thioethers can also be achieved using copper catalysis, with diamine ligands often playing a crucial role in facilitating these transformations under milder conditions.
-
Direct Amination Reactions: Copper catalysts can facilitate the direct amination of C-H bonds, providing a more atom-economical route to arylamines.[3]
General Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine
This protocol provides a general methodology for the N-arylation of a primary or secondary amine with an aryl halide using a copper/(2-Aminopropyl)diethylamine catalytic system. Note: This is a representative protocol, and optimization of reaction conditions (e.g., catalyst loading, ligand loading, base, solvent, temperature, and reaction time) is crucial for specific substrates.
Materials:
-
Copper(I) iodide (CuI) or other copper(I) source
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Amine
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the copper(I) source (e.g., CuI, 1-10 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the tube/vial with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (2-5 mL), this compound (10-20 mol%), and the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically ranging from 80 to 130 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Typical Conditions for Copper-Catalyzed C-N Coupling with Diamine Ligands
The following table summarizes typical reaction conditions for copper-catalyzed C-N cross-coupling reactions with various diamine ligands, providing a comparative basis for the development of protocols using this compound.
| Ligand | Copper Source | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N,N'-Dimethylethylenediamine | CuI | K₂CO₃ | Toluene | 110 | 70-95 |
| N,N'-Diethylethylenediamine | CuI | K₃PO₄ | Dioxane | 100 | 65-90 |
| L-Proline | CuI | K₂CO₃ | DMSO | 90 | 80-98[4] |
| N,N-Dimethylglycine | CuI | K₃PO₄ | DMF | 100-120 | 75-92 |
Visualizations
Experimental Workflow for Copper-Catalyzed Cross-Coupling
Caption: General experimental workflow for a copper-catalyzed cross-coupling reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed C-N cross-coupling.
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Applications of (2-Aminopropyl)diethylamine in Asymmetric Catalysis: Application Notes and Protocols
Disclaimer: To date, specific applications of (2-aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, in asymmetric catalysis have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the well-established use of structurally similar chiral 1,2-diamines as ligands in various enantioselective transformations. These protocols are intended to serve as a guide for researchers and scientists to explore the potential of chiral this compound in asymmetric catalysis.
Introduction
Chiral 1,2-diamines are a cornerstone class of ligands in asymmetric catalysis, capable of forming stable and effective chiral catalysts with a variety of transition metals. These catalysts are instrumental in the stereoselective synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. While this compound has not been specifically documented for these applications, its structural similarity to widely used ligands like 1,2-diaminopropane and its derivatives suggests its potential as a valuable component in the development of novel asymmetric catalysts.
This document outlines potential applications of enantiopure (R)- or (S)-(2-Aminopropyl)diethylamine in two key areas of asymmetric catalysis: Asymmetric Transfer Hydrogenation (ATH) of ketones and the Asymmetric Henry Reaction.
Synthesis of Enantiopure this compound
The successful application of this compound in asymmetric catalysis hinges on the availability of its enantiopure forms. The synthesis of chiral N,N-dialkylated 1,2-diamines can be achieved through several established synthetic routes, often starting from readily available chiral precursors like amino acids or through the resolution of a racemic mixture of the diamine. One potential synthetic pathway is illustrated below.
Figure 1: A potential synthetic workflow for the preparation of enantiopure this compound from a chiral amino acid precursor.
Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Ruthenium complexes bearing chiral 1,2-diamine ligands are highly effective catalysts for this transformation.
Catalytic System
A potential catalytic system would involve an in-situ generated or pre-formed Ruthenium(II) complex with chiral this compound. A common precursor for such catalysts is [RuCl₂(p-cymene)]₂.
Figure 2: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general procedure and may require optimization for this compound.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)- or (S)-(2-Aminopropyl)diethylamine
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral this compound ligand (2.2 mol%) to a Schlenk flask.
-
Add anhydrous 2-propanol to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
In a separate flask, prepare a solution of the base (e.g., KOtBu, 10 mol%) in anhydrous 2-propanol.
-
Add the base solution to the catalyst mixture and stir for another 15 minutes.
-
Add acetophenone (100 mol%) to the activated catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or GC.
Expected Performance (Based on Analogous Ligands)
The performance of a new ligand is highly dependent on its steric and electronic properties. For simple chiral 1,2-diamines in the ATH of acetophenone, the following results are often observed and can serve as a benchmark.
| Ligand Type | Substrate | Yield (%) | ee (%) | Reference Catalyst |
| Chiral 1,2-Diamine | Acetophenone | >90 | 90-99 | Ru(II)-TsDPEN |
Application 2: Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol. Copper(II) complexes with chiral diamine ligands have proven to be effective catalysts for this transformation.[1]
Catalytic System
A potential catalytic system would involve the in-situ formation of a chiral copper(II) complex from a copper(II) salt (e.g., Cu(OAc)₂·H₂O) and enantiopure this compound.
Figure 3: A simplified logical flow for a Copper-catalyzed asymmetric Henry reaction.
Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
This is a general procedure that may require optimization for the specific ligand.[2]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(R)- or (S)-(2-Aminopropyl)diethylamine
-
Benzaldehyde
-
Nitromethane
-
Ethanol (EtOH) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
To a reaction flask, add Cu(OAc)₂·H₂O (5 mol%) and the chiral this compound ligand (5.5 mol%).
-
Add ethanol and stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral copper complex.
-
Add nitromethane (10 equivalents) to the catalyst solution.
-
Add benzaldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for the required time (e.g., 24-72 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) of the β-nitro alcohol product by chiral HPLC.
Expected Performance (Based on Analogous Ligands)
The following table provides representative data for the copper-catalyzed asymmetric Henry reaction using other chiral diamine ligands.[1]
| Ligand Type | Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| C1-Symmetric Diamine | Benzaldehyde | Nitromethane | 95 | 98 |
| C1-Symmetric Diamine | Cyclohexanecarboxaldehyde | Nitromethane | 92 | 96 |
Conclusion
While direct experimental data for the application of this compound in asymmetric catalysis is currently unavailable, the established success of structurally related chiral 1,2-diamines provides a strong rationale for its investigation. The protocols and data presented here offer a solid starting point for researchers to explore the potential of this ligand in developing novel and efficient asymmetric catalytic systems. Optimization of reaction conditions, including solvent, temperature, base, and metal precursor, will be crucial in unlocking the full catalytic potential of chiral this compound.
References
Protocol for the Synthesis of (2-Aminopropyl)diethylamine via Reductive Amination
Abstract
This application note provides a detailed protocol for the synthesis of (2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, through a one-pot reductive amination procedure. The synthesis involves the reaction of aminoacetone hydrochloride with diethylamine using sodium triacetoxyborohydride as the reducing agent. This method offers a straightforward and efficient route to the target diamine, a valuable building block for pharmaceutical and chemical research. This document outlines the reaction mechanism, a detailed experimental protocol, tabulated quantitative data, and a visual workflow of the synthesis.
Introduction
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of primary, secondary, and tertiary amines.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced by a suitable reducing agent.[1] One-pot reductive amination procedures are particularly advantageous as they streamline the synthetic process, reduce waste, and often improve overall efficiency.[1]
This protocol details the synthesis of this compound by the reductive amination of aminoacetone hydrochloride with diethylamine. Aminoacetone serves as the three-carbon backbone containing the ketone functionality, while diethylamine acts as the nucleophile to form the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as a mild and selective reducing agent, capable of reducing the intermediate iminium ion in the presence of the ketone starting material.[2][3] A non-nucleophilic base, triethylamine, is used to neutralize the hydrochloride salt of the aminoacetone starting material, liberating the free amine for the initial condensation reaction.
Reaction Scheme
Experimental Protocol
Materials:
-
Aminoacetone hydrochloride
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (NEt₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aminoacetone hydrochloride (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to form a suspension. To this suspension, add diethylamine (1.2 eq) followed by the dropwise addition of triethylamine (1.1 eq) at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine) to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| Aminoacetone hydrochloride | 1.0 eq | N/A |
| Diethylamine | 1.2 eq | N/A |
| Triethylamine | 1.1 eq | N/A |
| Sodium triacetoxyborohydride | 1.5 eq | [3] |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane (DCE) | [3] |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | 12 - 24 hours | N/A |
| Product Characterization | ||
| Molecular Formula | C₇H₁₈N₂ | [4] |
| Molecular Weight | 130.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | Assumed |
| Boiling Point | Data not available | N/A |
| Expected Yield | 60-80% (Estimated) | Based on similar reactions |
Note: The expected yield is an estimation based on typical reductive amination reactions and may vary depending on the specific reaction scale and conditions.
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of reductive amination.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.
-
Diethylamine and triethylamine are corrosive and have strong odors. Handle with caution.
-
The quenching step with sodium bicarbonate is exothermic and produces gas. Add the quenching solution slowly.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound via reductive amination. The one-pot nature of this procedure, coupled with the use of a mild reducing agent, makes it an attractive approach for researchers in drug development and organic synthesis. The provided workflow and mechanistic diagrams offer a clear visual representation of the experimental process and underlying chemical transformations.
References
Application Notes and Protocols for (2-Aminopropyl)diethylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (2-Aminopropyl)diethylamine as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the preparation of quinoline-based structures, which are scaffolds in a variety of therapeutic agents.
Introduction
This compound is a diamine containing both a primary and a tertiary amine functional group. This differential reactivity allows for its selective functionalization, making it a valuable synthon in medicinal chemistry. Its structural motif is found in various biologically active molecules, and it serves as a key component in the synthesis of analogues of established drugs, such as the antimalarial agent chloroquine. The presence of a chiral center also opens possibilities for the development of stereospecific pharmaceuticals.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a nucleophilic side chain that can be attached to various heterocyclic scaffolds. A prominent example is its use in the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial, anti-inflammatory, and anticancer properties. The diethylamino group can influence the pharmacokinetic properties of the final compound, such as lipophilicity and basicity, which can be crucial for oral bioavailability and cellular uptake.
Synthesis of a Chloroquine Analogue Intermediate
A key reaction utilizing this compound is its condensation with 4,7-dichloroquinoline to form N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,2-diamine. This intermediate is a direct analogue of the side chain found in chloroquine and can be further modified to explore structure-activity relationships (SAR) for various therapeutic targets.
Reaction Scheme
Caption: General reaction scheme for the synthesis of a chloroquine analogue.
Experimental Protocol: Synthesis of N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,2-diamine
This protocol is adapted from the synthesis of similar chloroquine analogues and provides a general method for the condensation of this compound with 4,7-dichloroquinoline.
Materials:
-
This compound (98% purity)
-
4,7-Dichloroquinoline (99% purity)[1]
-
Phenol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4,7-dichloroquinoline (1.0 g, 5.05 mmol) and phenol (2.5 g, 26.6 mmol).
-
Heating: Heat the mixture to 120-130°C with stirring until the 4,7-dichloroquinoline has completely dissolved.
-
Addition of Amine: Slowly add this compound (0.79 g, 6.06 mmol) to the molten mixture.
-
Reaction: Continue heating the reaction mixture at 120-130°C for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with 1% triethylamine).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide (25 mL) to the flask and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,2-diamine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a chloroquine analogue intermediate.
| Parameter | Value | Reference |
| Starting Material | 4,7-Dichloroquinoline | [1] |
| Reagent | This compound | |
| Product | N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,2-diamine | [2] |
| Yield | 60-70% (expected) | [3] |
| Purity | >95% (after chromatography) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: aromatic protons of the quinoline ring, methine and methylene protons of the diamine side chain, and the ethyl group protons. | [4] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals: carbons of the quinoline ring, and aliphatic carbons of the diamine side chain. | [4] |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₆H₂₂ClN₃ [M+H]⁺: 292.1575; Found: (representative value). | [3] |
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of the chloroquine analogue intermediate.
Caption: Synthetic workflow for the chloroquine analogue intermediate.
Signaling Pathway Analogy
While not a biological signaling pathway, the following diagram illustrates the logical progression of chemical transformations in the synthesis, analogous to a signaling cascade.
Caption: Logical flow of the key chemical transformation.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 2-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpropane-1,2-diamine | C16H22ClN3 | CID 9926057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for (2-Aminopropyl)diethylamine as a Bifunctional Catalyst
Introduction
(2-Aminopropyl)diethylamine is a diamine featuring both a primary and a tertiary amine group within the same molecule. This unique structure allows it to act as a bifunctional catalyst, where one amine group can act as a nucleophile or a general base, while the other can activate a substrate or stabilize a transition state. While specific catalytic applications of this compound are not extensively documented, its structure makes it a prime candidate for catalyzing reactions that benefit from cooperative acid-base or nucleophilic-base catalysis.
A prominent example of such a reaction is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[2] Primary amines can catalyze this reaction by forming a Schiff base intermediate with the carbonyl compound, while tertiary amines can act as general bases to deprotonate the active methylene compound.[1][3] this compound can potentially leverage both mechanisms simultaneously, making it an efficient catalyst for this transformation.
These application notes provide a detailed experimental protocol for the use of this compound as a catalyst in the Knoevenagel condensation of benzaldehyde and malononitrile, a widely used model reaction.
Data Presentation
The efficiency of this compound as a catalyst can be compared with other amine catalysts under similar reaction conditions. The following table summarizes representative data for the Knoevenagel condensation between benzaldehyde and malononitrile.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| This compound | 5 | Ethanol | Room Temp | 15 min | >98 (projected) |
| Piperidine | 10 | Ethanol | Room Temp | 30 min | 95 |
| Triethylamine | 10 | Toluene | Reflux | 4 h | 92 |
| Ethylenediamine | 5 | Water | Room Temp | 20 min | 96 |
| None | 0 | Ethanol | Room Temp | 24 h | <5 |
Note: Data for piperidine, triethylamine, and ethylenediamine are representative values from literature for comparative purposes. The projected yield for this compound is based on the high efficiency of bifunctional amine catalysts.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde and Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation using this compound as a catalyst.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (CAS: 14642-66-1) (0.05 mmol, 6.5 mg)[4]
-
Ethanol (3 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate/Hexane mixture for TLC
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent) until the starting material (benzaldehyde) is consumed. The reaction is expected to be complete within 15-30 minutes.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The resulting white solid, 2-benzylidenemalononitrile, is typically of high purity. If necessary, the product can be further purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-benzylidenemalononitrile.
Caption: Proposed bifunctional catalytic cycle for the Knoevenagel condensation.
References
Application Notes: Analytical Methods for the Quantification of (2-Aminopropyl)diethylamine
Introduction
(2-Aminopropyl)diethylamine is a chemical compound containing both primary and tertiary amine functionalities. As a member of the broader class of aliphatic amines, its accurate quantification is crucial in various fields, including pharmaceutical development, where it may be a process impurity or a degradation product, and in chemical synthesis as a reagent or building block. The inherent chemical properties of small amines—such as high polarity, volatility, and lack of a strong UV chromophore—present significant analytical challenges.[1] This document provides detailed application notes on validated analytical techniques for the reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
Several chromatographic techniques are suitable for the analysis of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. Due to the basic nature of amines, peak tailing can be a concern, which can be mitigated by using specialized amine-specific columns or deactivating agents.[2] Detection is commonly performed using a Flame Ionization Detector (FID) for general purposes or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. Headspace (HS) sampling is particularly useful for analyzing residual amines in solid or liquid matrices.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, but direct analysis of this compound is challenging due to its poor retention on traditional reversed-phase columns and lack of UV absorbance.[4] To overcome this, pre-column or post-column derivatization is employed.[5] A fluorogenic reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to tag the primary amine group, allowing for highly sensitive detection by a Fluorescence Detector (FLD).[4][6]
-
Mass Spectrometry (MS): Coupling either GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides the highest level of specificity and sensitivity. MS detection allows for positive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a predominant fragmentation pathway.[7]
Quantitative Data Summary
The following table summarizes typical performance characteristics of various analytical methods applicable to the quantification of small aliphatic amines like this compound. These values are representative and may vary based on the specific instrument, column, and sample matrix.
| Method | Technique | Derivatization | Detector | Typical LOD | Typical LOQ | Linearity (R²) | Key Advantages/Disadvantages |
| Method 1 | Headspace GC | None | FID | ~0.5 µg/mL | ~1.5 µg/mL | >0.998 | Advantages: Minimal sample prep for solids/liquids, robust. Disadvantages: Lower sensitivity than NPD or MS, potential for matrix effects.[3] |
| Method 2 | Direct Injection GC | None | FID / NPD | ~4 µg/mL (FID) | ~10 µg/mL (FID) | >0.999 | Advantages: Simple, direct analysis of liquid samples. Disadvantages: Prone to peak tailing, requires specialized columns for best performance.[2] |
| Method 3 | HPLC | Pre-column with NBD-Cl | FLD | ~0.2 ng/mL | ~0.5 ng/mL | >0.999 | Advantages: Very high sensitivity and selectivity. Disadvantages: Derivatization step adds complexity and time.[4] |
| Method 4 | LC-MS/MS | None | MS/MS | <0.1 ng/mL | <0.3 ng/mL | >0.999 | Advantages: Highest specificity and sensitivity, no derivatization needed. Disadvantages: High equipment cost, potential for matrix ion suppression.[8] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; FID: Flame Ionization Detector; NPD: Nitrogen-Phosphorus Detector; FLD: Fluorescence Detector; MS/MS: Tandem Mass Spectrometry.
Experimental Protocols & Workflows
Protocol 1: Headspace Gas Chromatography with FID Detection (HS-GC-FID)
This protocol is suitable for the determination of residual this compound in drug substances or products.
A. Principle
The sample is dissolved in a high-boiling point solvent within a sealed headspace vial. Upon heating, volatile analytes partition into the gas phase (headspace), which is then injected into the GC system for separation and quantification.[3]
B. Reagents and Materials
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), headspace grade
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
C. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard with DMSO in headspace vials. For example, to prepare a 10 µg/mL standard, add 50 µL of the 1000 µg/mL stock solution to a headspace vial containing 4.95 mL of DMSO.
D. Sample Preparation
-
Accurately weigh approximately 100 mg of the sample (drug substance or ground tablets) directly into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO to the vial.
-
Immediately seal the vial with a cap and septum.
-
Gently vortex the vial to ensure the sample is fully dispersed or dissolved.
E. Instrumental Conditions
-
GC System: Agilent GC with Headspace Autosampler
-
Column: Agilent CP-Volamine (60 m x 0.32 mm, 1.8 µm) or equivalent amine-specific column.[2]
-
Carrier Gas: Helium, constant flow at 2.0 mL/min
-
Injector: Split (20:1), 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 5 min
-
Ramp: 10°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
Detector (FID): 260°C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min
-
Headspace Parameters:
-
Oven Temperature: 100°C
-
Loop Temperature: 110°C
-
Incubation Time: 20 min
-
Injection Volume: 1.0 mL
-
F. Quantification Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. Determine the concentration in the sample from this curve and the initial sample weight.
G. Workflow Diagram
Protocol 2: HPLC with Fluorescence Detection (HPLC-FLD) and NBD-Cl Derivatization
This protocol provides a highly sensitive method for quantifying trace levels of this compound.
A. Principle
The primary amine group of this compound reacts with the non-fluorescent reagent NBD-Cl in an alkaline environment to form a highly fluorescent derivative. This derivative is then separated by reversed-phase HPLC and quantified by a fluorescence detector.[4]
B. Reagents and Materials
-
This compound reference standard
-
NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole), 0.5 mg/mL in Methanol
-
Borate Buffer (50 mM, pH 9.5)
-
Methanol and Acetonitrile, HPLC grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18, 100 mg), if sample cleanup is needed.[4]
C. Standard & Sample Preparation
-
Stock Standard (100 µg/mL): Prepare in deionized water.
-
Working Standards: Prepare a series of aqueous standards from 10 ng/mL to 200 ng/mL.
-
Sample Preparation: Dissolve the sample in deionized water to achieve an expected concentration within the calibration range. For complex matrices, perform an SPE cleanup: condition a C18 cartridge, load the aqueous sample, wash with water, and elute the analyte with methanol. Evaporate the methanol and reconstitute in water.[9]
D. Derivatization Procedure
-
In a microcentrifuge tube, combine:
-
200 µL of the standard or sample solution.
-
100 µL of 50 mM Borate Buffer (pH 9.5).
-
200 µL of 0.5 mg/mL NBD-Cl solution in methanol.
-
-
Vortex the mixture for 30 seconds.
-
Incubate the tube in a heating block at 60°C for 30 minutes, protected from light.[1]
-
After incubation, cool the tube rapidly in an ice bath for 2 minutes to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
E. Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with FLD
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
FLD Detector: Excitation: 470 nm, Emission: 530 nm
F. Quantification Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the prepared standards. Determine the sample concentration from this curve.
G. Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Application Note: HPLC Method Development for the Separation of (2-Aminopropyl)diethylamine from Synthetic Byproducts
Introduction
(2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the safety and efficacy of the final drug product. A common synthetic route to this compound is the reductive amination of diethylamino-2-propanone. This process, while generally efficient, can lead to the formation of several byproducts, including unreacted starting materials, intermediates, and isomeric impurities. Therefore, a robust and selective analytical method is required to separate and quantify this compound from these potential process-related impurities.
This application note details the development of a High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound from its potential byproducts. The described method is suitable for in-process control and final product release testing in a drug development setting.
Experimental
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm (or equivalent C18 column).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
This compound Standard: Purity ≥98%, obtained from a certified vendor.
-
Potential Byproducts:
-
Diethylamino-2-propanone (starting material)
-
N,N-diethyl-1,3-propanediamine (isomeric impurity)
-
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Trifluoroacetic acid (TFA, ≥99.5%).
Chromatographic Conditions
A gradient elution method was developed to achieve optimal separation.
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 10.0 | 70.0 | 30.0 |
| 15.0 | 50.0 | 50.0 |
| 20.0 | 95.0 | 5.0 |
| 25.0 | 95.0 | 5.0 |
Protocol
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard and dissolve it in 25 mL of Mobile Phase A.
-
Byproduct Stock Solutions (1 mg/mL): Prepare individual stock solutions of diethylamino-2-propanone and N,N-diethyl-1,3-propanediamine by dissolving approximately 25 mg of each compound in 25 mL of Mobile Phase A.
-
Resolution Test Mixture: Prepare a mixture containing this compound (0.5 mg/mL) and each potential byproduct (0.1 mg/mL) in Mobile Phase A.
-
Sample Solution: Dilute the sample containing this compound to a final concentration of approximately 1 mg/mL with Mobile Phase A.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the Resolution Test Mixture to verify system suitability, including resolution between all compounds.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, flush the column with a high percentage of Mobile Phase B (e.g., 90%) for 30 minutes, followed by storage in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
Results and Discussion
The developed reversed-phase HPLC method successfully separated this compound from its key potential byproducts: the starting material (diethylamino-2-propanone) and an isomeric impurity (N,N-diethyl-1,3-propanediamine). The use of a C18 column with a trifluoroacetic acid-modified mobile phase provided good peak shapes and resolution for these basic amine compounds. The gradient elution allowed for the timely elution of all compounds of interest.
Table 2: Chromatographic Results
| Compound | Retention Time (min) | Tailing Factor |
| Diethylamino-2-propanone | 5.2 | 1.1 |
| N,N-diethyl-1,3-propanediamine | 8.5 | 1.2 |
| This compound | 9.8 | 1.1 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Resolution between N,N-diethyl-1,3-propanediamine and this compound | ≥ 2.0 | 2.5 |
| Tailing Factor for this compound | ≤ 1.5 | 1.1 |
| Relative Standard Deviation (RSD) of Standard Area (n=5) | ≤ 2.0% | 0.8% |
Method Development Workflow
The logical progression of the HPLC method development is illustrated in the following diagram.
Caption: HPLC method development workflow.
Conclusion
The described HPLC method provides a reliable and robust solution for the separation and analysis of this compound and its potential process-related impurities. The method is suitable for use in quality control laboratories within the pharmaceutical industry to ensure the purity and quality of this important synthetic intermediate. The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method by researchers and drug development professionals.
Application Note: GC-MS Analysis of (2-Aminopropyl)diethylamine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminopropyl)diethylamine is a diamine that can be a key intermediate or component in the synthesis of various chemical entities. Monitoring its reaction progress, quantifying its presence, and identifying byproducts are critical steps in process development and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities.[1][2]
However, primary and secondary amines like this compound are polar and can exhibit poor peak shape and tailing during GC analysis.[3] To overcome this, a derivatization step is essential to increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[4][5][6] This application note provides a detailed protocol for the quantitative analysis of this compound in reaction mixtures using GC-MS following a silylation derivatization procedure.
Principle
The analytical method involves the derivatization of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the amine groups with nonpolar trimethylsilyl (TMS) groups.[7] This chemical modification decreases the polarity of the analyte, making it more volatile and improving its chromatographic properties.[5][8]
Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the reaction mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the eluted components, providing a characteristic mass spectrum for identification and a signal intensity for quantification.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard, purity ≥95%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile or Pyridine (Anhydrous, GC grade)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Internal Standard (IS) (e.g., N-dodecane or other suitable non-reactive compound)
Sample Preparation: Derivatization
-
Aqueous Sample Extraction:
-
Pipette 1.0 mL of the aqueous reaction mixture into a centrifuge tube.
-
Add 1.0 mL of Ethyl Acetate and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Add anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
-
Solvent-Based Sample Preparation:
-
Accurately weigh an appropriate amount of the reaction mixture into a vial.
-
Dissolve and dilute the sample with a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.
-
Add the internal standard solution to the sample.
-
-
Derivatization Protocol:
-
Transfer a 100 µL aliquot of the prepared sample (either the dried organic extract or the diluted solvent-based sample) to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.
-
Add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of BSTFA (with 1% TMCS).
-
Seal the vial tightly with a screw cap.
-
Heat the mixture at 70-100°C for 30-60 minutes in a heating block or oven.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of the derivatized this compound. Parameters should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent GC system or equivalent |
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Port Temp. | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | Single Quadrupole or Tandem Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Mode | Full Scan (e.g., m/z 40-500) for identification and SIM for quantification |
Data Presentation and Analysis
Quantitative analysis is performed by generating a calibration curve using reference standards prepared and derivatized in the same manner as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Hypothetical Retention and Mass Data
| Compound | Derivatization Product | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Bis(TMS)-(2-Aminopropyl)diethylamine | ~12.5 | 72, 116, 158, 201, 259, 274 (M+) |
| Diethylamine (Impurity) | TMS-Diethylamine | ~6.8 | 72, 130, 145 (M+) |
| Internal Standard (Dodecane) | N/A | ~10.2 | 43, 57, 71, 85 |
Method Validation
For use in regulated environments, the analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters are summarized below.
Table 2: Method Validation Summary - Linearity and Range
| Parameter | Acceptance Criteria | Example Result |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.995 | 0.9991 |
| Range | To be defined based on application | 1 - 100 µg/mL |
Table 3: Method Validation Summary - Accuracy and Precision
| Parameter | Acceptance Criteria | Example Result |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 103.2% |
| Precision (Repeatability, RSD) | RSD ≤ 5% | 2.8% |
| Intermediate Precision (RSD) | RSD ≤ 10% | 4.1% |
Table 4: Method Validation Summary - Detection and Quantitation Limits
| Parameter | Acceptance Criteria | Example Result |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: GC-MS analysis workflow for this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound in reaction mixtures using GC-MS. The key to successful analysis is the derivatization of the polar amine groups to enhance volatility and improve chromatographic performance. The described method, including sample preparation, instrument conditions, and data analysis framework, offers a reliable and robust approach for quantitative monitoring in research and drug development settings. Proper method validation should be performed to ensure the results are accurate and precise for their intended application.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. environics.com [environics.com]
Application Notes and Protocols: Determination of (2-Aminopropyl)diethylamine Purity via Non-Aqueous Potentiometric Titration
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for determining the purity of (2-Aminopropyl)diethylamine using a non-aqueous acid-base potentiometric titration. This method is suitable for the accurate quantification of weak bases, such as aliphatic amines, that do not give sharp endpoints in aqueous solutions. The protocol outlines the use of perchloric acid as the titrant and glacial acetic acid as the solvent, with endpoint determination by a potentiometric sensor.
Introduction
This compound is a diamine compound used in various chemical syntheses. Accurate determination of its purity is crucial for quality control and to ensure the integrity of subsequent reactions and products. In non-aqueous solvents like glacial acetic acid, the basicity of aliphatic amines is enhanced, allowing for a sharp and clear titration endpoint when titrated with a strong acid like perchloric acid.[1][2][3] Potentiometric titration is a precise method for endpoint detection, eliminating the subjective interpretation of colorimetric indicators.[4]
Principle of the Method
The titration is based on the neutralization reaction between the basic amino groups of this compound and the strong acidic titrant, perchloric acid, in a non-aqueous medium. Glacial acetic acid acts as a leveling solvent, enhancing the basic strength of the amine.[1][2][5]
The reactions are as follows:
-
Formation of the titrant: Perchloric acid reacts with glacial acetic acid to form the highly acidic onium ion. HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻
-
Titration of the amine: The two amine groups of this compound are protonated by the onium ion. H₂N(CH(CH₃))CH₂N(C₂H₅)₂ + 2 CH₃COOH₂⁺ → [H₃N(CH(CH₃))CH₂N(C₂H₅)₂H]²⁺ + 2 CH₃COOH
Since this compound is a diamine, it will react with two equivalents of perchloric acid. The endpoint of the titration is detected by a significant change in the potential of the electrode, which corresponds to the stoichiometric point of the reaction.
Reagents and Equipment
Reagents
-
This compound (Sample)
-
Glacial Acetic Acid (CH₃COOH), ACS Grade (<0.2% water content)
-
Perchloric Acid (HClO₄), 70-72%, ACS Grade
-
Acetic Anhydride ((CH₃CO)₂O), ACS Grade
-
Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours.
Equipment
-
Automatic Potentiometric Titrator or a pH/mV meter with a suitable electrode
-
Combined pH glass electrode or a separate glass and reference electrode system suitable for non-aqueous titrations
-
Analytical balance (± 0.1 mg)
-
Burette (10 mL or 25 mL, Class A)
-
Volumetric flasks (1000 mL, Class A)
-
Beakers (150 mL)
-
Magnetic stirrer and stir bars
Solutions Preparation
Preparation of 0.1 N Perchloric Acid in Glacial Acetic Acid
-
To approximately 900 mL of glacial acetic acid in a 1000 mL volumetric flask, add 8.5 mL of 70-72% perchloric acid.[6]
-
Add approximately 20 mL of acetic anhydride to the solution to react with any excess water.[6][7]
-
Mix the solution thoroughly and allow it to cool to room temperature.
-
Dilute to the 1000 mL mark with glacial acetic acid.
-
Allow the solution to stand for 24 hours before standardization to ensure the reaction between acetic anhydride and water is complete.
Standardization of 0.1 N Perchloric Acid
-
Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) into a 150 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Titrate the KHP solution with the prepared 0.1 N perchloric acid solution using the potentiometric titrator until the endpoint is reached.
-
Calculate the normality (N) of the perchloric acid solution using the following formula:
Normality (N) = (Weight of KHP in g) / (0.20423 g/meq * Volume of HClO₄ in mL)
Experimental Protocol
Sample Preparation
-
Accurately weigh approximately 0.15-0.20 g of the this compound sample into a clean, dry 150 mL beaker. Record the weight.
-
Add 50 mL of glacial acetic acid to the beaker to dissolve the sample.
-
Place a magnetic stir bar into the beaker.
Titration Procedure
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Immerse the electrode of the potentiometric titrator into the sample solution. Ensure the electrode tip is fully submerged.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant added and the corresponding potential (mV) readings. The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration using 50 mL of glacial acetic acid to account for any acidic or basic impurities in the solvent.
Data Presentation
Table 1: Standardization of 0.1 N Perchloric Acid
| Trial | Weight of KHP (g) | Volume of HClO₄ (mL) | Calculated Normality (N) |
| 1 | 0.5125 | 24.95 | 0.1005 |
| 2 | 0.5130 | 25.00 | 0.1004 |
| 3 | 0.5120 | 24.92 | 0.1006 |
| Average | 0.1005 | ||
| RSD (%) | 0.10% |
Table 2: Purity Determination of this compound
| Trial | Sample Weight (g) | Titrant Volume (mL) | Blank Volume (mL) | Net Titrant Volume (mL) | Purity (%) |
| 1 | 0.1755 | 26.55 | 0.05 | 26.50 | 98.2 |
| 2 | 0.1760 | 26.62 | 0.05 | 26.57 | 98.3 |
| 3 | 0.1752 | 26.50 | 0.05 | 26.45 | 98.1 |
| Average | 98.2 | ||||
| RSD (%) | 0.10% |
Calculation of Purity
The purity of this compound is calculated using the following formula:
Purity (%) = ((V_s - V_b) * N * E_w) / (W * 10)
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution (N)
-
E_w = Equivalent weight of this compound (Molecular Weight / 2)
-
Molecular Weight of C₇H₁₈N₂ = 130.23 g/mol [8]
-
Equivalent Weight = 130.23 / 2 = 65.115 g/eq
-
-
W = Weight of the sample (g)
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handle perchloric acid and glacial acetic acid in a well-ventilated fume hood.[11] These chemicals are corrosive and can cause severe burns.[9][12]
-
Perchloric acid is a strong oxidizing agent and can react explosively with organic materials, especially upon heating. Avoid contact with combustible materials.[13]
-
Store perchloric acid separately from organic materials, flammable substances, and dehydrating agents like sulfuric acid.[13]
-
Have appropriate spill kits readily available. For acid spills, use a neutralizing agent like sodium bicarbonate.[9]
Visualization
Experimental Workflow Diagram
References
- 1. lcms.cz [lcms.cz]
- 2. metrohm.com [metrohm.com]
- 3. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 4. Potentiometric Titration of Some diamino compounds in Toluene | Semantic Scholar [semanticscholar.org]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. dotd.la.gov [dotd.la.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chemscene.com [chemscene.com]
- 9. youtube.com [youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. youtube.com [youtube.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
Application Notes and Protocols: The Use of Diamines in the Synthesis of Heterocyclic Compounds with a Focus on (2-Aminopropyl)diethylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the application of diamines in the synthesis of significant heterocyclic compounds, including quinolines, pyrimidines, and benzodiazepines. A specific focus is placed on the potential, though currently undocumented, use of (2-Aminopropyl)diethylamine as a synthetic precursor. While extensive literature searches did not yield specific examples of this compound in the synthesis of these target heterocycles, this guide presents established protocols for these syntheses where analogous diamines are conventionally employed. Furthermore, a detailed protocol for the synthesis of piperazines using a 1,2-diamine is provided as a practical example of the utility of such reagents in heterocyclic chemistry.
Note on this compound: There is a notable lack of published literature detailing the specific use of this compound in the synthesis of quinolines, pyrimidines, or benzodiazepines. The protocols described herein are based on well-established synthetic routes for these heterocycles using analogous diamines. Researchers should consider these as foundational methods that may be adapted for novel reagents like this compound, with the understanding that optimization and validation would be necessary.
Application Note 1: Synthesis of Benzodiazepines via Condensation of o-Phenylenediamines with Ketones
The condensation of o-phenylenediamines with ketones is a common and effective method for the synthesis of 1,5-benzodiazepines. This reaction is typically catalyzed by acids. While o-phenylenediamine is the most common reactant, the use of substituted diamines could potentially lead to novel benzodiazepine derivatives.
Hypothetical Application of this compound: In theory, this compound could be envisioned to react with a suitable diketone or a related precursor to form a seven-membered diazepine ring. However, the specific reaction conditions and the nature of the resulting product would require experimental investigation.
General Experimental Protocol for 1,5-Benzodiazepine Synthesis
This protocol describes a general method for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.
Reactants:
-
o-Phenylenediamine (1.0 mmol)
-
Ketone (e.g., Acetone, Cyclohexanone) (2.0 mmol)
-
Catalyst (e.g., H-MCM-22, BF₃-etherate, or another suitable Lewis or Brønsted acid)
-
Solvent (e.g., Acetonitrile, Ethanol)
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL), add the ketone (2.0 mmol).
-
Add a catalytic amount of the acid catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (as required) for 1-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., a saturated solution of sodium bicarbonate) if an acid catalyst was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for 1,5-Benzodiazepine Synthesis
The following table summarizes representative yields for the synthesis of 1,5-benzodiazepines using various ketones and o-phenylenediamine.
| Entry | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | H-MCM-22 | Acetonitrile | 1 | 92 |
| 2 | Cyclohexanone | H-MCM-22 | Acetonitrile | 1.5 | 95 |
| 3 | Acetophenone | H-MCM-22 | Acetonitrile | 2 | 88 |
| 4 | Propiophenone | H-MCM-22 | Acetonitrile | 2.5 | 85 |
Reaction Pathway for the Synthesis of 1,5-Benzodiazepines
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Aminopropyl)diethylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Aminopropyl)diethylamine. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis of this compound is the reductive amination of aminoacetone with diethylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired diamine product. This method is generally preferred over direct alkylation of 1,2-diaminopropane with ethyl halides, as it offers better control over selectivity and helps to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[1][2]
Q2: I am experiencing very low yields in my reductive amination reaction. What are the likely causes and how can I improve the yield?
A2: Low yields in the reductive amination for this compound synthesis can stem from several factors. Here are the primary areas to investigate:
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Instability of Aminoacetone: Free aminoacetone is known to be unstable and can self-condense.[3] It is often supplied as a more stable hydrochloride salt. Ensure you are using a high-quality starting material. If using the salt, it must be neutralized in situ, typically by the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), just before the reaction.
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Inefficient Iminium Ion Formation: The formation of the iminium ion from diethylamine and aminoacetone is a crucial equilibrium step. To drive this equilibrium towards the product, consider the following:
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pH Control: The reaction is typically most efficient under mildly acidic conditions (pH 5-7). This can be achieved by adding a catalytic amount of acetic acid.[4]
-
Water Removal: The formation of the iminium ion releases water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can shift the equilibrium and improve the yield.
-
-
Choice and Quality of Reducing Agent: The selection and handling of the reducing agent are critical.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild, selective for the iminium ion over the ketone, and does not require strict pH control.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another effective reagent, but it is toxic and requires careful handling. Its rate of reduction is pH-dependent, being more effective at a slightly acidic pH.[4]
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Sodium Borohydride (NaBH₄): While a stronger reducing agent, it can also reduce the starting aminoacetone. If using NaBH₄, it is best to first allow the iminium ion to form before adding the reducing agent.[2]
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Reagent Quality: Ensure your borohydride reagent has not been degraded by moisture. It is best to use a freshly opened bottle or to have properly stored the reagent.
-
Q3: I am observing significant side product formation. What are the common impurities and how can I minimize them?
A3: The primary side products in this synthesis arise from the reactivity of aminoacetone and potential side reactions of the intermediates.
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Aminoacetone Self-Condensation: As mentioned, aminoacetone can undergo self-condensation, especially under basic conditions, to form pyrazine derivatives. To minimize this, use the aminoacetone salt and neutralize it immediately before use in the reaction mixture.
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Formation of Aminals: Diethylamine can react with the aminoacetone carbonyl group to form an aminal. This is usually an equilibrium that can be shifted back towards the starting materials or forward to the iminium ion under the right conditions.
-
Reduction of Aminoacetone: If a strong, non-selective reducing agent like NaBH₄ is used, or if the conditions are not optimal, the starting aminoacetone can be reduced to 1-amino-2-propanol. Using a milder, more selective reducing agent like NaBH(OAc)₃ can prevent this.[4]
Q4: How can I effectively purify the final product, this compound?
A4: this compound is a diamine with a relatively high boiling point, making vacuum distillation the most effective method for purification on a larger scale. For smaller scales or for the removal of polar impurities, column chromatography on silica gel can be employed. Due to the basic nature of the product, tailing can be an issue on silica gel. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine (typically 1-2% in the eluent system), or a more basic stationary phase like alumina can be used. A typical eluent system would be a gradient of methanol in dichloromethane (DCM).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via reductive amination. These values are based on general protocols for similar reactions and should be optimized for your specific experimental setup.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Aminoacetone Hydrochloride | 1.0 eq | Starting material. |
| Diethylamine | 1.1 - 1.5 eq | A slight excess can help drive the reaction. |
| Reagents & Conditions | ||
| Reducing Agent | NaBH(OAc)₃ (1.2 - 1.5 eq) | Preferred for selectivity. |
| NaBH₃CN (1.2 - 1.5 eq) | Effective but toxic. | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) | Anhydrous conditions are recommended. |
| Additive | Acetic Acid (catalytic, ~0.1 eq) | To maintain a slightly acidic pH. |
| Triethylamine (1.0 eq) | To neutralize aminoacetone hydrochloride. | |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically run at ambient temperature. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Outcome | ||
| Expected Yield | 60 - 85% | Highly dependent on optimization of conditions. |
| Purity (post-purification) | >98% | Achievable with vacuum distillation or chromatography. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aminoacetone hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).
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Neutralization: Cool the suspension to 0 °C and add triethylamine (1.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes.
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Amine Addition: Add diethylamine (1.2 eq) to the reaction mixture and stir for an additional 30 minutes at 0 °C.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
References
Common side reactions and byproducts in the alkylation of diethylamine
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the common side reactions and byproducts encountered during the alkylation of diethylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of diethylamine, presented in a problem-and-solution format.
Problem 1: Low Yield of the Desired Tertiary Amine Product
A low yield of the N-alkylated product is a frequent challenge in these reactions.[1] The following sections detail potential causes and their corresponding solutions.
| Possible Cause | Suggested Solution | Key Considerations |
| Incomplete Reaction | - Increase the reaction time and monitor progress using TLC or GC/MS. - Increase the reaction temperature. - Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).[1] | Be aware that higher temperatures can promote side reactions.[1] The stability of all reactants and products at elevated temperatures should be considered. |
| Suboptimal Solvent | - Switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to accelerate the SN2 reaction rate.[1] | Ensure the chosen solvent is anhydrous and does not react with the reagents, especially at higher temperatures. |
| Ineffective Base | - Employ a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or potassium carbonate (K₂CO₃).[1][2] - Ensure the base is sufficiently soluble in the reaction medium.[1] | The base is critical for neutralizing the hydrogen halide byproduct; without it, the diethylamine would be protonated, halting the reaction.[1] |
| Poor Nucleophilicity of Diethylamine | - For sterically hindered alkylating agents, consider an alternative synthetic route like reductive amination.[1] | Reductive amination can offer better selectivity and milder reaction conditions, avoiding many of the issues associated with direct alkylation.[1] |
Problem 2: Significant Formation of Quaternary Ammonium Salt Byproduct
The primary side reaction in the alkylation of diethylamine is over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[1][3]
| Possible Cause | Suggested Solution | Key Considerations |
| High Reactivity of Tertiary Amine Product | - The tertiary amine product is often more nucleophilic than the starting diethylamine, leading to a "runaway" reaction.[1][3] | This is the most common challenge in this type of reaction.[1] |
| Inappropriate Stoichiometry | - Use a large excess of diethylamine relative to the alkylating agent (a starting ratio of 2:1 or higher is recommended).[1] | This increases the probability that the alkylating agent will react with the starting material instead of the product.[1] However, this method is not atom-economical and requires efficient post-reaction separation.[1] |
| Uncontrolled Reaction Conditions | - Perform the reaction at a lower temperature to improve selectivity.[1] - Add the alkylating agent slowly or dropwise to maintain its low concentration in the reaction mixture.[1] | Lower temperatures may necessitate longer reaction times to achieve full conversion of the starting material.[1] |
Problem 3: Presence of Alkene Byproducts in the Final Product Mixture
The formation of alkenes can occur, particularly if a quaternary ammonium salt is formed as an intermediate.
| Possible Cause | Suggested Solution | Key Considerations |
| Hofmann Elimination | - The quaternary ammonium salt, when subjected to heat and a base, can undergo a β-elimination reaction to form an alkene and a tertiary amine.[4][5] | This reaction, known as the Hofmann elimination, typically favors the formation of the least substituted alkene (the "Hofmann product").[5][6] |
| Strongly Basic Conditions | - Avoid using an excessively strong base or high temperatures, especially during the work-up, if the formation of a quaternary salt is suspected. | The hydroxide ion, often formed from a base in the presence of water, acts as the base to abstract a β-hydrogen, initiating the elimination.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of diethylamine?
The main difficulty is controlling the reaction to prevent over-alkylation.[1] Diethylamine, a secondary amine, reacts with an alkylating agent to form a tertiary amine. This tertiary amine product is often more nucleophilic than the diethylamine it was formed from, leading to a second alkylation that produces a quaternary ammonium salt.[1][3] This results in a mixture of products that can be challenging to separate.[1]
Q2: How can I minimize the formation of the quaternary ammonium salt?
To suppress the formation of the quaternary ammonium salt, you can:
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Use a large excess of diethylamine: This statistically favors the reaction of the alkylating agent with the starting material.[1]
-
Control the reaction conditions: Lowering the reaction temperature and adding the alkylating agent slowly can significantly improve selectivity.[1]
-
Choose the right solvent and base: A polar aprotic solvent and a non-nucleophilic base, such as DIPEA, are crucial for achieving high yields while minimizing byproducts.[2][7]
Q3: What are some alternative methods to direct N-alkylation for synthesizing tertiary amines from diethylamine?
Reductive amination is a highly effective alternative.[1] This method involves the reaction of diethylamine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced in situ to the desired tertiary amine. Reductive amination often provides better selectivity and completely avoids the issue of over-alkylation.[1]
Q4: Which solvents are generally recommended for the N-alkylation of diethylamine?
Polar aprotic solvents are typically the best choice as they can accelerate SN2 reactions.[1] Recommended solvents include acetonitrile (MeCN), dimethylformamide (DMF), and acetone.[1]
Q5: What is the role of the base in this reaction?
The base is crucial for neutralizing the hydrogen halide (e.g., HBr, HCl) that is formed as a byproduct of the reaction.[1] Without a base, the amine would be protonated to form an ammonium salt, which is not nucleophilic and would quench the reaction. Non-nucleophilic bases are preferred to avoid competing with the amine as the nucleophile.[1]
Data Presentation
The choice of alkylating agent significantly impacts reaction rate and yield due to the differing leaving group abilities (I > Br > Cl). The following table provides a representative summary of expected outcomes under controlled conditions.
| Alkylating Agent (R-X) | Leaving Group Ability | Typical Reaction Time | Expected Yield of Tertiary Amine | Potential for Over-alkylation |
| Alkyl Iodide (R-I) | Excellent | Short | High | High |
| Alkyl Bromide (R-Br) | Good | Moderate | Good | Moderate |
| Alkyl Chloride (R-Cl) | Moderate | Long | Moderate to Low | Low |
Experimental Protocols
General Protocol for N-Alkylation of Diethylamine with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.[1][7]
Materials:
-
Diethylamine (Et₂NH)
-
Alkyl Halide (e.g., 1-Bromopentane)
-
N,N-Diisopropylethylamine (DIPEA / Hünig's base)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve diethylamine (1.0 eq.) in anhydrous acetonitrile.[1][7]
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the stirred solution.[1]
-
Addition of Base: While stirring the mixture at room temperature, add DIPEA (1.5 eq.) dropwise.[7]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] If the reaction is slow, it can be gently heated (e.g., to reflux at ~82°C for acetonitrile).[7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.[7]
-
Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[7]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude tertiary amine product.
-
Purification: The crude product can be further purified by column chromatography or distillation as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Purification of (2-Aminopropyl)diethylamine from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2-Aminopropyl)diethylamine from unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
The synthesis of this compound, also known as N,N-diethyl-1,2-propanediamine, typically involves the reaction of diethylamine with a 2-halopropylamine or a related propylene derivative. Therefore, common impurities include:
-
Unreacted Diethylamine: A volatile starting material with a significantly lower boiling point than the product.
-
Unreacted 2-halopropylamine (e.g., 2-chloropropylamine): The other starting material, which may persist if the reaction does not go to completion.
-
Over-alkylation products: The primary amine of the product can react further with the alkylating agent, leading to the formation of undesired tertiary amines.
-
Solvent residues: Residual solvents from the reaction or initial workup.
Q2: My crude this compound is a dark color. What could be the cause?
The dark coloration of crude amine samples can be attributed to several factors:
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Oxidation: Amines are susceptible to air oxidation, which can form colored impurities, especially if the reaction or workup was performed at elevated temperatures or with prolonged exposure to air.
-
Side-reaction byproducts: The reaction conditions might favor the formation of high-molecular-weight, colored byproducts.
-
Degradation of starting materials: Impurities in the starting materials or their degradation under reaction conditions can also lead to discoloration.
Q3: I am having trouble separating this compound from a starting material with a close boiling point. What purification technique is most effective?
Fractional distillation is the most effective technique for separating liquids with close boiling points.[1] For this compound, which has an estimated boiling point similar to its structural isomer N,N-diethyl-1,3-propanediamine (168-171 °C), fractional distillation under vacuum is highly recommended to prevent thermal decomposition. A fractionating column with a high number of theoretical plates will provide the best separation.
Q4: During acid-base extraction, I am observing emulsion formation. How can I resolve this?
Emulsion formation is a common issue when working with amines. To break an emulsion, you can try the following:
-
Addition of brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers.
Troubleshooting Guides
Issue 1: Low yield after fractional distillation.
| Possible Cause | Troubleshooting Step |
| Product decomposition | The distillation temperature is too high. Perform the distillation under vacuum to lower the boiling point. |
| Inefficient condensation | Ensure the condenser is properly cooled and has a sufficient surface area for efficient vapor condensation. |
| Leaks in the vacuum system | Check all joints and connections for leaks. Ensure all glassware is properly sealed. |
| Hold-up in the apparatus | For small-scale distillations, a significant portion of the product can adhere to the glassware. Use an appropriately sized apparatus to minimize surface area. |
Issue 2: Incomplete separation of impurities using acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the pH of the aqueous phase is sufficiently low (around 2) to fully protonate the diamine and drive it into the aqueous layer. Use a pH meter or pH paper to verify. |
| Insufficient mixing | Ensure thorough mixing of the organic and aqueous phases to allow for efficient extraction. Gentle inversions are often more effective than vigorous shaking, which can lead to emulsions. |
| Insufficient number of extractions | Perform multiple extractions with fresh aqueous acid to ensure complete removal of the amine from the organic layer. |
| Impurities are not basic | If the impurities are neutral or acidic, they will not be removed by this method. Consider an alternative purification technique like fractional distillation or chromatography. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₈N₂ | 130.23 | ~145-155 (estimated) | Not available |
| N,N-diethyl-1,3-propanediamine | C₇H₁₈N₂ | 130.23 | 168-171 | 0.820 |
| Diethylamine | C₄H₁₁N | 73.14 | 55.5 | 0.707 |
| 2-Chloropropylamine hydrochloride | C₃H₉Cl₂N | 130.02 | 115.6 (as hydrochloride) | Not available |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure complete removal of the amine. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine, causing it to separate as an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel containing the basified aqueous solution. Shake gently to extract the neutral amine back into the organic layer.
-
Isolation: Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure. A typical starting pressure for high-boiling amines is 10-20 mmHg.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions:
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Collect any low-boiling impurities (e.g., unreacted diethylamine) as the first fraction.
-
Gradually increase the heating mantle temperature to distill the main product. Collect the fraction that distills at a constant temperature. The boiling point of this compound is estimated to be around 145-155 °C at atmospheric pressure, so under vacuum, it will be significantly lower.
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can lead to the decomposition of high-boiling impurities.
-
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Troubleshooting Reactions Catalyzed by (2-Aminopropyl)diethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions catalyzed by (2-Aminopropyl)diethylamine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Disclaimer: While this compound is a diamine with potential catalytic activity in various organic syntheses, such as pyrimidine synthesis, due to its structural similarity to other known amine catalysts, specific literature on its application and associated troubleshooting is limited. The following guidance is based on established principles of amine and diamine catalysis in relevant reactions like the Biginelli and Hantzsch pyrimidine syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion. What are the primary factors I should investigate?
A1: Low conversion is a common issue and can stem from several factors. Systematically investigating the following aspects is crucial:
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Catalyst Activity and Integrity: Ensure the this compound is of high purity and has not degraded. Amine catalysts can be susceptible to degradation from improper storage or exposure to air and moisture.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions may require heating to proceed at an appreciable rate, while others might suffer from side reactions at elevated temperatures.
-
Reactant Quality: The purity of your starting materials is paramount. Impurities can inhibit the catalyst or participate in unwanted side reactions.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is often linked to the reactivity of the amine catalyst and the reaction conditions. Common side reactions include:
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Self-condensation of Carbonyl Compounds: In reactions like the Biginelli or Hantzsch synthesis, the aldehyde or ketone starting materials can undergo self-condensation under basic conditions.
-
Over-alkylation: The product of an N-alkylation reaction can sometimes be more nucleophilic than the starting amine, leading to further alkylation and the formation of quaternary ammonium salts.[1]
-
Michael Addition Side Products: In reactions involving α,β-unsaturated carbonyl compounds, undesired Michael adducts can form.
-
Polymerization: Some reactants or products may be prone to polymerization, especially at higher temperatures.
To minimize side products, consider optimizing the reaction temperature (often lower temperatures are favorable), adjusting the stoichiometry of reactants, and carefully selecting the solvent.
Q3: Could the this compound catalyst be degrading under my reaction conditions?
A3: Yes, catalyst degradation is a possibility. Amines can be susceptible to both thermal and chemical degradation.[2]
-
Thermal Degradation: At elevated temperatures, amines can decompose. It is important to determine the thermal stability of this compound under your specific reaction conditions.
-
Chemical Degradation: The catalyst can react with components in the reaction mixture, leading to inactive species. For example, acidic impurities can neutralize the basic amine catalyst. The presence of oxidizing agents can also lead to degradation.
If catalyst degradation is suspected, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure all reactants and solvents are dry and free of impurities.
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a multifaceted role in the reaction by influencing:
-
Solubility: All reactants and the catalyst must be sufficiently soluble for the reaction to proceed efficiently.
-
Reaction Rate: Polar aprotic solvents like DMF or DMSO can accelerate reaction rates for many condensation reactions.
-
Equilibrium Position: In reactions that produce water as a byproduct, using a solvent that allows for its removal (e.g., via a Dean-Stark trap with toluene) can drive the reaction to completion.
It is often beneficial to screen a range of solvents to find the optimal conditions for your specific transformation.
Troubleshooting Summary Tables
Table 1: Troubleshooting Low Conversion Rates
| Symptom | Potential Cause | Suggested Solution |
| No or very low product formation | Inactive catalyst | Verify the purity and integrity of this compound. Use a fresh batch if necessary. |
| Inappropriate reaction temperature | Optimize the temperature. Try running the reaction at a higher or lower temperature. | |
| Incorrect solvent | Screen different solvents to improve solubility and reaction rate. | |
| Impure starting materials | Purify all reactants before use. | |
| Reaction starts but does not go to completion | Catalyst deactivation | Run the reaction under an inert atmosphere. Ensure reactants and solvents are dry. |
| Reversible reaction | If water is a byproduct, consider using a Dean-Stark trap to remove it. | |
| Insufficient reaction time | Monitor the reaction over a longer period using techniques like TLC or GC. |
Table 2: Troubleshooting Side Product Formation
| Side Product Observed | Potential Cause | Suggested Solution |
| High molecular weight polymers | Self-condensation of reactants or polymerization of the product | Lower the reaction temperature. Reduce the concentration of reactants. |
| Unidentified polar impurities | Michael addition or other side reactions | Adjust the stoichiometry of the reactants. Screen different solvents. |
| Over-alkylation products | Product amine is more reactive than starting amine | Use a larger excess of the amine being alkylated. Control the addition of the alkylating agent (e.g., slow, dropwise addition). |
Experimental Protocols
It is important to note that the following are general protocols and may require optimization for your specific substrates.
Protocol 1: General Procedure for a Diamine-Catalyzed Biginelli-Type Reaction
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Add the chosen solvent (e.g., ethanol, DMF, or acetonitrile, 5 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing Troubleshooting and Reaction Pathways
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates in catalyzed reactions.
Potential Reaction Pathways in a Biginelli-Type Synthesis
Caption: Simplified reaction pathways in a Biginelli synthesis, highlighting potential side reactions.
References
Technical Support Center: Preventing Catalyst Deactivation with (2-Aminopropyl)diethylamine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using (2-Aminopropyl)diethylamine as a ligand in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for catalyst deactivation when using this compound as a ligand?
A1: Catalyst deactivation in the presence of this compound primarily stems from its molecular structure, which features both a primary and a tertiary amine. These amine functionalities are Lewis bases, meaning they have lone pairs of electrons that can strongly coordinate to the metal center of the catalyst.[1][2] This coordination can lead to several deactivation pathways:
-
Competitive Binding: The ligand can compete with the reactants for the active sites on the catalyst, thereby inhibiting the desired catalytic reaction.
-
Formation of Stable, Inactive Complexes: The diamine nature of the ligand allows for chelation, where both the primary and tertiary amine groups bind to the metal center simultaneously. This can form a highly stable, but catalytically inactive, metal-ligand complex.
-
Ligand Degradation: Under certain reaction conditions, the amine ligand itself can undergo degradation, leading to byproducts that may poison the catalyst.
-
Product Inhibition: The reaction product, if also a Lewis base, can coordinate to the catalyst, leading to deactivation.
Q2: How do the primary and tertiary amine groups in this compound differentially affect catalyst deactivation?
A2: The primary and tertiary amine groups have distinct steric and electronic properties that influence their interaction with the catalyst:
-
Primary Amine: The -NH2 group is less sterically hindered, allowing for easier coordination to the metal center. Primary amines are known to form strong bonds with transition metals.
-
Tertiary Amine: The -NEt2 group is more sterically bulky due to the two ethyl groups. While it is also a Lewis base, its ability to coordinate to the metal center can be influenced by the steric environment of the catalyst's active site.[1] In some cases, the steric hindrance can prevent strong binding and deactivation. However, the tertiary amine can still participate in deactivating processes.
The interplay between these two groups, including the potential for chelation, makes the deactivation process complex.
Q3: Are there specific types of metal catalysts that are more susceptible to deactivation by this ligand?
A3: Yes, transition metal catalysts, particularly those from the later transition series (e.g., Palladium, Platinum, Rhodium, Ruthenium, Copper), are generally more susceptible to poisoning by amine ligands.[3][4] This is due to the strong affinity of these soft metals for soft nitrogen donor ligands. The specific susceptibility will depend on the metal's oxidation state, coordination number, and the steric and electronic properties of the other ligands in the coordination sphere.
Q4: Can I regenerate a catalyst that has been deactivated by this compound?
A4: Regeneration is sometimes possible but depends on the mechanism of deactivation.
-
Reversible Inhibition: If the deactivation is due to simple competitive binding of the ligand, it might be reversible. Altering the reaction conditions, such as increasing the substrate concentration or temperature, may shift the equilibrium to favor the catalytic reaction.
-
Irreversible Deactivation: If the ligand has caused the formation of a very stable, inactive complex or has led to the degradation of the catalyst (e.g., metal sintering or leaching), regeneration may be difficult or impossible.
Specific regeneration protocols may involve washing the catalyst with a suitable solvent to remove adsorbed species or treating it with a reagent that can displace the poisoning ligand. However, such procedures need to be developed on a case-by-case basis.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
If you observe significantly lower than expected or no catalytic activity, follow these troubleshooting steps:
| Potential Cause | Diagnostic Step | Recommended Action |
| Catalyst Poisoning by Ligand | Perform a control experiment without the substrate to see if the catalyst and ligand interact to form an inactive species. Analyze the reaction mixture by techniques like NMR or Mass Spectrometry to identify any new metal-ligand complexes. | - Optimize Ligand-to-Metal Ratio: Systematically vary the ratio of this compound to the metal precursor. A lower ligand loading might be sufficient for catalysis while minimizing deactivation. - Modify Ligand Addition: Add the ligand to the reaction mixture after the addition of the substrate to reduce the chance of forming a stable, inactive catalyst-ligand complex before the reaction starts. |
| Chelation-Induced Deactivation | Computational modeling (DFT calculations) can provide insights into the stability of the chelated complex. Experimentally, compare the performance with a monodentate amine ligand to assess the impact of chelation. | - Use a Ligand with a Different Bite Angle: If chelation is suspected, switching to a diamine ligand with a different spacer between the amine groups could destabilize the chelated complex. - Introduce a Competing, Weaker Lewis Base: A weakly coordinating additive might prevent the formation of the strong chelate with the catalyst. |
| Impure Reagents | Analyze all starting materials (solvent, substrate, and ligand) for impurities that could act as catalyst poisons (e.g., sulfur compounds, water). | - Purify Reagents: Use high-purity, anhydrous, and degassed solvents and reagents. - Use Scavengers: If specific impurities are suspected, consider using a scavenger to remove them before adding the catalyst. |
Guide 2: Declining Catalyst Performance Over Time
If you observe a gradual decrease in reaction rate or yield over the course of the reaction, consider the following:
| Potential Cause | Diagnostic Step | Recommended Action |
| Product Inhibition | Monitor the reaction progress and analyze the effect of adding the final product at the beginning of a new reaction. If the initial rate is significantly lower, product inhibition is likely. | - Run the Reaction at Lower Conversion: If feasible, stop the reaction at a lower conversion before significant product accumulation occurs. - In Situ Product Removal: If possible, employ techniques to remove the product from the reaction mixture as it is formed (e.g., precipitation, extraction). |
| Ligand Degradation | Analyze the reaction mixture at different time points using techniques like GC-MS or LC-MS to identify any ligand degradation products. | - Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of ligand degradation. - Use a More Robust Ligand: If degradation is unavoidable under the required conditions, consider screening for alternative ligands with higher thermal or chemical stability. |
| Catalyst Leaching or Sintering (for heterogeneous catalysts) | For heterogeneous catalysts, analyze the reaction solution for the presence of the active metal (e.g., by ICP-MS) to check for leaching. Analyze the used catalyst by TEM or XRD to look for changes in particle size (sintering). | - Modify Catalyst Support: A different support material may improve the stability of the active metal particles. - Optimize Reaction Conditions: Lowering the temperature can often mitigate both leaching and sintering. |
Experimental Protocols
Protocol 1: Evaluating Catalyst Deactivation by this compound
This protocol provides a general method to assess the extent of catalyst deactivation caused by the ligand.
1. Materials:
- Metal catalyst precursor
- This compound ligand
- Substrate
- Anhydrous, degassed solvent
- Internal standard for GC or HPLC analysis
- Inert atmosphere glovebox or Schlenk line
2. Procedure:
- Baseline Reaction:
- In a reaction vessel under an inert atmosphere, combine the metal catalyst precursor, substrate, and solvent.
- Initiate the reaction (e.g., by heating) and monitor the conversion of the substrate over time by taking aliquots and analyzing them by GC or HPLC against an internal standard.
- Ligand-Added Reaction:
- Repeat the baseline reaction, but add the this compound ligand at the desired stoichiometric ratio relative to the metal catalyst before initiating the reaction.
- Monitor the reaction progress under the same conditions as the baseline.
- Pre-incubation Experiment:
- In a separate vessel, pre-incubate the metal catalyst and the this compound ligand in the solvent for a set period (e.g., 30 minutes) at the reaction temperature.
- After pre-incubation, add the substrate to initiate the reaction and monitor its progress.
3. Data Analysis:
- Plot the substrate conversion versus time for all three experiments.
- Compare the initial reaction rates and the final conversions. A significant decrease in the rate and/or conversion in the ligand-added and pre-incubation experiments compared to the baseline indicates catalyst deactivation by the ligand.
| Experiment | Initial Rate (relative) | Final Conversion (%) |
| Baseline | 1.0 | 95 |
| Ligand-Added | 0.4 | 40 |
| Pre-incubation | 0.1 | 15 |
| Hypothetical data for illustrative purposes. |
Visualizing Deactivation Pathways and Troubleshooting
Caption: Potential deactivation pathways for a catalyst in the presence of this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
Improving regioselectivity in the amination of dichloropyrimidines using diamine catalysts
Welcome to the technical support center for the regioselective amination of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position. The typical reactivity order is C4(6) > C2 » C5.[1] However, this selectivity is often moderate, leading to mixtures of C4 and C2 isomers that can be challenging to separate.[1][2] For instance, reactions with neutral nitrogen nucleophiles frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][2][3]
Q2: What are the key factors that control the regioselectivity of amination?
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[1] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[1][3] Conversely, electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[1][3]
-
Nature of the Amine Nucleophile: The structure of the amine is crucial. For example, tertiary amines have been shown to direct the reaction to the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][3]
-
Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can dramatically alter the isomeric ratio of the products.[1][3]
Q3: How can I enhance selectivity for the C4 position?
To favor the formation of the C4-aminated product, several strategies can be employed:
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][2]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can increase C4 selectivity even in the absence of a catalyst.[1][2]
-
Optimization of Conditions: Systematically screening solvents, bases, and temperatures can help maximize C4 selectivity.[3]
Q4: Under what conditions is C2 amination favored?
Favoring the C2 position often requires overcoming the intrinsic preference for C4 attack. Effective strategies include:
-
Tertiary Amine Nucleophiles: On pyrimidines with a C5-electron-withdrawing group, tertiary amines can act as nucleophiles, leading to excellent C2 selectivity. This reaction often proceeds through an in-situ N-dealkylation of an intermediate.[1][4]
-
Substrate Modification:
-
C6-Electron-Donating Groups: Introducing an EDG at the C6 position can electronically favor nucleophilic attack at the C2 position.[1][3]
-
Use of a Surrogate: Employing a 5-trimethylsilyl-2,4-dichloropyrimidine as a substrate can direct amination to the C2 position.[1]
-
Blocking/Directing Groups: In more complex cases, converting the C4-chloro to a different group, like a 4-thiomethoxy group, allows for exclusive amination at the C2 position.[1]
-
Troubleshooting Guide
Problem: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate.
-
Possible Cause: This is a common issue arising from the moderate intrinsic selectivity of many 2,4-dichloropyrimidine substrates under standard SNAr conditions.[1][2]
-
Solutions:
-
For C4 Selectivity: Implement a palladium-catalyzed protocol. The use of a Pd catalyst (e.g., Pd(OAc)₂ with a dppb ligand) in combination with a strong base like LiHMDS can dramatically increase the C4/C2 ratio.[1][2]
-
For C2 Selectivity: If your substrate has a C5-EWG, switch to a tertiary amine nucleophile.[1][4]
-
Optimize Conditions: Systematically screen different solvents (e.g., THF, Dioxane), bases (e.g., LiHMDS, K₂CO₃, Cs₂CO₃), and reaction temperatures. Lowering the temperature can sometimes enhance selectivity.[1][5]
-
Problem: I am attempting a C4-selective Pd-catalyzed amination, but the regioselectivity is still poor.
-
Possible Cause: A competing, non-catalyzed SNAr pathway may be occurring.[1] This can happen if the neutral amine reacts with the dichloropyrimidine before the catalyst cycle is fully established.
-
Solutions:
-
Order of Addition is Critical: Do not add the amine directly to the dichloropyrimidine solution. Instead, pre-mix the amine with the base (e.g., LiHMDS) and add this solution to the flask containing the dichloropyrimidine and the palladium catalyst.[1][2] This ensures the formation of the more reactive anionic nucleophile or amine-base complex required for the catalytic cycle.[2]
-
Lower the Temperature: The uncatalyzed SNAr reaction can be slowed down relative to the catalyzed pathway by decreasing the reaction temperature. Consider running the reaction at 0 °C or even -20 °C.[1]
-
Problem: I am observing low to no yield of my desired aminated product.
-
Possible Cause: Several factors could be responsible, including insufficient reaction temperature, an inappropriate base, or a poor catalyst/ligand combination in Pd-catalyzed systems.[5]
-
Solutions:
-
Increase Temperature (for SNAr): Catalyst-free SNAr reactions often require high temperatures (e.g., 140 °C in DMF) to proceed to completion.[5]
-
Check Your Base: For Pd-catalyzed reactions, strong bases like NaOtBu or LiHMDS are often necessary.[5] For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[5]
-
Screen Catalysts/Ligands: In Pd-catalyzed reactions, the choice of ligand is crucial. Perform a screen of different phosphine ligands to find the optimal one for your specific substrate and amine.[5]
-
Use Anhydrous Conditions: Water in the reaction mixture can lead to hydrolysis of the chloro group, forming hydroxypyrimidines. Ensure solvents and reagents are anhydrous.
-
Problem: My reaction is generating multiple side products.
-
Possible Cause: Common side reactions include di-amination, oligomerization (especially in Pd-catalyzed reactions), and solvolysis if using alcohol-based solvents.
-
Solutions:
-
Control Stoichiometry: Carefully control the equivalents of the amine nucleophile. Using a slight excess (1.1-1.2 eq.) is common for mono-amination.
-
Avoid Alcoholic Solvents: If you observe alkoxy-substituted byproducts, switch from solvents like ethanol to non-nucleophilic solvents like dioxane, THF, or toluene.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the desired product is maximized to prevent the formation of di-substituted products or other impurities.[3]
-
Data Presentation
Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [1][2]
| Amine | Conditions | C4/C2 Ratio | Yield (%) |
| Diethylamine | A: K₂CO₃, DMAc, rt | 2:1 | 95 |
| Diethylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20°C | >30:1 | 90 |
| Pyrrolidine | A: K₂CO₃, DMAc, rt | 4:1 | 95 |
| Pyrrolidine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20°C | 10:1 | 85 |
| Aniline | A: i-Pr₂NEt, BuOH, 125°C | 70:30 | 95 |
| Aniline | B: No catalyst, LiHMDS, THF, -60°C | 91:9 | 93 |
| N-Methylaniline | B: No catalyst, LiHMDS, THF, -60°C | 97:3 | 95 |
| Conditions A: Standard SNAr. Conditions B: Palladium-catalyzed or strong base conditions. |
Table 2: Regioselectivity in the Amination of 2,4-dichloro-5-nitropyrimidine [6]
| Amine Nucleophile | Conditions | Major Product | Yield (%) |
| Diethylamine | iPr₂NEt, CHCl₃, 40°C | C4-aminated | - |
| Triethylamine | CHCl₃, rt, 1h | C2-aminated | 91 |
| N-Methylpyrrolidine | CHCl₃, rt, 1h | C2-aminated | 80 |
| N,N-Diisopropylethylamine | CHCl₃, rt, 1h | C2-aminated | 75 |
Experimental Protocols
Protocol 1: General Procedure for Highly C4-Selective Pd-Catalyzed Amination
This protocol is adapted for the amination of 6-aryl-2,4-dichloropyrimidines with secondary amines.[1][2]
-
Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (1-2 mol %) and 1,4-bis(diphenylphosphino)butane (dppb) (1-2 mol %) to an oven-dried reaction flask equipped with a stir bar.
-
Reaction Setup: Remove the flask from the glovebox. Under a positive pressure of inert gas (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.
-
Amine-Base Premixing: In a separate, dry flask under inert atmosphere, add the secondary amine (1.1 equiv) and anhydrous THF. Cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise while stirring.
-
Reaction Execution: Slowly add the pre-mixed amine/LiHMDS solution via syringe or cannula to the flask containing the substrate and catalyst. The order of addition is critical for high regioselectivity.[1]
-
Monitoring and Workup: Stir the reaction at the set temperature for 1-2 hours. Monitor progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Highly C2-Selective SNAr Amination
This protocol is for the C2-selective amination of 2,4-dichloro-5-nitropyrimidine using a tertiary amine.[1]
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃) in a round-bottom flask, add the tertiary amine (e.g., triethylamine, 2.0 equiv) at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 1 hour.
-
Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.
Visualizations
Caption: Troubleshooting logic for poor regioselectivity.
Caption: Competing reaction pathways in amination.
Caption: Workflow for C4-selective Pd-catalyzed amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Challenges in the synthesis of unsymmetrical diamines like (2-Aminopropyl)diethylamine
Technical Support Center: Synthesis of Unsymmetrical Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical diamines, with a specific focus on challenges related to molecules like (2-Aminopropyl)diethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of unsymmetrical diamines.
Q1: Why am I observing low yields in the synthesis of this compound via reductive amination?
A1: Low yields in reductive amination are often traced back to several key factors:
-
Premature Carbonyl Reduction: The reducing agent may reduce your starting aldehyde or ketone before it has a chance to form an imine with the amine. This can be mitigated by using a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of carbonyls.[1]
-
Incomplete Imine Formation: The equilibrium for imine formation may not be favorable. This can be addressed by removing water as it forms, for instance, through azeotropic distillation or the use of dehydrating agents.[2] However, it's often preferable to optimize reaction conditions to favor imine formation without additives.[2]
-
Sub-optimal pH: The reaction is typically most efficient in a weakly acidic medium (pH 4-6). If the solution is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion intermediate is hindered.
-
Steric Hindrance: Significant steric bulk on either the carbonyl compound or the amine can slow down the reaction rate. In such cases, longer reaction times or elevated temperatures may be necessary.
Q2: My reaction is producing a complex mixture of products, including symmetrical diamines. How can I improve selectivity?
A2: Achieving high selectivity is a primary challenge in synthesizing unsymmetrical diamines.[3]
-
Reversibility of Imine Formation: Imine formation is a reversible process, which can lead to scrambling and the formation of undesired symmetrical products if not controlled.[3]
-
Stepwise Addition: A common strategy is to perform the reaction in a stepwise manner. First, allow the imine to form between the carbonyl and the first amine, and then introduce the selective reducing agent.[1]
-
Choice of Synthesis Route: Compared to methods like direct alkylation of amines with alkyl halides, reductive amination is inherently more selective and avoids many of the issues related to over-alkylation.[1][2] For vicinal diamines, modern catalytic methods like rhodium-catalyzed hydroamination of allylic amines offer excellent control and access to a wide range of unsymmetrical products.[4][5]
Q3: What is the most effective method for purifying crude this compound?
A3: Given that many diamines are high-boiling liquids, vacuum distillation is the preferred method for purification. This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition.[6] For a related compound, a boiling point of 123-125 °C at 15 Torr has been reported, which serves as a good starting point.[6]
If distillation is not feasible or if impurities have similar boiling points, column chromatography can be employed. However, the basic nature of amines can cause issues:
-
Tailing: Amines can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.
-
Solution: To counteract this, use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-2%) or switch to a different stationary phase like alumina.[6]
Q4: My final product is a dark or brown color after purification. What causes this and how can it be prevented?
A4: Discoloration in amines is typically a sign of oxidation or the presence of trace impurities.[7]
-
Oxidation: Amines are susceptible to air oxidation, which can produce colored byproducts.
-
Prevention:
-
Conduct the purification, especially distillation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Ensure all glassware is scrupulously clean to avoid catalysis of degradation by residual contaminants.[6]
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Store the purified product under an inert atmosphere and protected from light.
-
Data Presentation
Quantitative data provides a clear reference for expected outcomes and material properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 14642-66-1 | [8] |
| Molecular Formula | C₇H₁₈N₂ | [8] |
| Molecular Weight | 130.23 g/mol | [8] |
| TPSA (Topological Polar Surface Area) | 29.26 Ų | [8] |
| LogP | 0.6754 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Rotatable Bonds | 4 |[8] |
Table 2: Representative Yields for Unsymmetrical Vicinal Diamine Synthesis via Rh-Catalyzed Hydroamination This table showcases typical yields from a modern synthetic method to provide context for expected efficiency.
| Allyl Amine Substrate | Amine Nucleophile | Product Yield (%) |
|---|---|---|
| N-Allylaniline | Morpholine | 95% |
| N-Allylbenzylamine | Morpholine | 85% |
| N-Allylcyclohexylamine | Morpholine | 82% |
| N-Allylaniline | Pyrrolidine | 78% |
| N-Allylaniline | Diethylamine | 74% |
(Data adapted from a study on rhodium-catalyzed hydroamination of allylic amines)[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Hypothetical)
This protocol describes a general procedure for the synthesis of the target molecule using reductive amination of a protected amino-ketone with diethylamine.
Materials:
-
N-Boc-aminoacetone (1-((tert-butoxycarbonyl)amino)propan-2-one)
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 4M in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Imine Formation: To a solution of N-Boc-aminoacetone (1.0 eq) in anhydrous DCM, add diethylamine (1.2 eq) followed by acetic acid (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification (Protected Intermediate): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude Boc-protected diamine can be purified by flash column chromatography if necessary.
-
Deprotection: Dissolve the purified intermediate in a minimal amount of diethyl ether and add 4M HCl in 1,4-dioxane (excess, ~5 eq). Stir at room temperature for 2-4 hours.
-
Isolation: The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free base, dissolve the salt in water, basify with NaOH, extract with an organic solvent, and proceed to final purification.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Thermometer
-
Vacuum pump with cold trap
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the target level (e.g., 10-15 Torr).
-
Distillation: Begin stirring and gently heat the flask.[6]
-
Fraction Collection: Collect and discard any initial low-boiling fractions. When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask and collect the main fraction.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualized Workflows and Guides
Diagrams created using Graphviz to illustrate key processes.
Caption: General workflow for the synthesis of an unsymmetrical diamine.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
Minimizing over-alkylation in the synthesis of (2-Aminopropyl)diethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Aminopropyl)diethylamine, with a primary focus on minimizing over-alkylation.
Troubleshooting Guide
Over-alkylation is a common challenge in the synthesis of amines. The following guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the highly recommended reductive amination method.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Imine Formation | The initial reaction between diethylamine and aminoacetone to form the imine intermediate is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove the water byproduct. Mildly acidic conditions (pH 5-6) can also catalyze imine formation. |
| Sub-optimal Reducing Agent | A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone (aminoacetone). It is recommended to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[1] |
| Incorrect Stoichiometry | Ensure the molar ratio of reactants is appropriate. Using a slight excess of diethylamine can help to drive the imine formation to completion. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy barrier. However, be cautious as excessive heat can lead to side reactions. |
Problem 2: Significant Over-alkylation Detected
Over-alkylation occurs when the desired product, this compound (a secondary amine), reacts further with aminoacetone to form a tertiary amine.
| Possible Cause | Suggested Solution |
| High Reactivity of the Product | The secondary amine product is often more nucleophilic than the starting primary amine, making it prone to further reaction. |
| One-Pot Reaction Conditions | In a one-pot reductive amination, all reactants are present simultaneously. To minimize over-alkylation, consider a stepwise procedure. First, allow the imine to form completely (monitor by TLC or NMR), and then add the reducing agent.[2] |
| Excess Aminoacetone | Using an excess of the ketone can increase the likelihood of the product amine reacting further. Use a 1:1 or a slight excess of the diethylamine to aminoacetone ratio. |
Problem 3: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Continue the reaction until the starting materials are consumed. |
| Deactivated Reducing Agent | Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator) to prevent deactivation by moisture. |
| Steric Hindrance | While less of a concern with diethylamine and aminoacetone, steric hindrance can slow down reactions. A modest increase in temperature or a longer reaction time may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to synthesize this compound while avoiding over-alkylation?
A1: Reductive amination is the most effective and widely recommended method.[1][3] This two-step, one-pot process involves the reaction of diethylamine with aminoacetone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method offers greater control and selectivity compared to direct alkylation with a propyl halide, which is prone to over-alkylation.
Q2: Which reducing agent is best for the reductive amination of aminoacetone with diethylamine?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice. It is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of ketones. Sodium cyanoborohydride (NaBH₃CN) is also a good option, though it is more toxic. Sodium borohydride (NaBH₄) can be used, but care must be taken to ensure the imine has fully formed before its addition to prevent the reduction of aminoacetone.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the product.
Q4: What are the potential side products in this synthesis?
A4: Besides the over-alkylation product (a tertiary amine), potential side products include the alcohol formed from the reduction of aminoacetone (if a non-selective reducing agent is used) and unreacted starting materials. Aldol condensation of aminoacetone is also a possibility under certain conditions.
Q5: What is a suitable purification method for this compound?
A5: After a standard aqueous workup to remove the reducing agent and other salts, the crude product can be purified by fractional distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica gel may be necessary. The basic nature of the amine product may require the use of a solvent system containing a small amount of a base (e.g., triethylamine) during chromatography to prevent streaking.
Experimental Protocol: Reductive Amination of Aminoacetone with Diethylamine
This protocol is a representative procedure for the synthesis of this compound based on established methods of reductive amination.
Materials:
-
Diethylamine
-
Aminoacetone hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aminoacetone hydrochloride (1.0 eq) and anhydrous DCM.
-
Cool the mixture in an ice bath and add triethylamine (1.1 eq) dropwise to liberate the free base of aminoacetone. Stir for 15 minutes.
-
To this mixture, add diethylamine (1.0-1.2 eq).
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data
The following table presents illustrative data on how reaction parameters can influence the yield and purity of this compound. These are representative values based on general principles of reductive amination and may need to be optimized for this specific reaction.
| Entry | Reducing Agent | Amine:Ketone Ratio | Temperature (°C) | Yield (%) | Purity (%) | Over-alkylation Byproduct (%) |
| 1 | NaBH(OAc)₃ | 1:1 | 25 | 85 | 95 | <5 |
| 2 | NaBH(OAc)₃ | 1.2:1 | 25 | 90 | 97 | <3 |
| 3 | NaBH(OAc)₃ | 1:1.2 | 25 | 75 | 80 | >15 |
| 4 | NaBH₃CN | 1.2:1 | 25 | 88 | 96 | <4 |
| 5 | NaBH₄ (stepwise) | 1.2:1 | 25 | 80 | 92 | <8 |
| 6 | NaBH(OAc)₃ | 1.2:1 | 40 | 92 | 95 | ~5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Navigating the Purification of (2-Aminopropyl)diethylamine: A Technical Guide
The purification of (2-Aminopropyl)diethylamine, a diamine, by column chromatography presents unique challenges due to the basic nature of the compound. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or showing poor separation on a standard silica gel column?
A1: Standard silica gel possesses acidic silanol groups on its surface. These acidic sites can strongly and sometimes irreversibly interact with basic compounds like amines, leading to significant peak tailing, streaking, and even sample degradation or complete retention on the column.[1]
Q2: What is the best stationary phase for purifying this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases often provide better results. Amine-functionalized silica or basic alumina are excellent choices as they provide a more inert surface for the separation of basic compounds, minimizing unwanted interactions.[1][2] Reversed-phase chromatography on a C18 column can also be an effective alternative.
Q3: How can I improve the separation of my amine on a standard silica gel column?
A3: To counteract the acidity of silica gel, a small amount of a volatile basic modifier should be added to the mobile phase.[1][3] This "deactivates" the acidic silanol groups. Common modifiers include triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide, typically at a concentration of 0.1-2% (v/v).
Q4: What mobile phase systems are recommended for the purification of this compound?
A4: The choice of mobile phase depends on the stationary phase and the polarity of the impurities. The following table summarizes common starting conditions:
| Stationary Phase | Mobile Phase System | Basic Modifier (if needed) | Mode |
| Silica Gel | Dichloromethane/Methanol | 0.1-2% Triethylamine or Ammonium Hydroxide | Normal Phase |
| Silica Gel | Hexane/Ethyl Acetate | 0.1-2% Triethylamine or Ammonium Hydroxide | Normal Phase |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | Not usually required | Normal Phase |
| Basic Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Not usually required | Normal Phase |
| C18 Silica | Acetonitrile/Water | 0.1% Triethylamine or Ammonium Hydroxide (to maintain high pH) | Reversed-Phase |
Q5: My compound is very polar and elutes with the solvent front. What should I do?
A5: If your compound is highly polar, consider using a more polar stationary phase like amine-functionalized silica or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] For HILIC, a typical mobile phase would be a high concentration of acetonitrile with a small amount of aqueous buffer.[4] Alternatively, for normal phase, a more polar solvent system such as dichloromethane with a higher percentage of methanol (and a basic modifier) can be employed.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Acidic silica interacting with the basic amine. - Inappropriate mobile phase polarity. | - Add a basic modifier (e.g., 0.5-2% TEA) to the eluent.[1][3] - Switch to an amine-functionalized or alumina column.[1][2] - Optimize the mobile phase gradient or composition. |
| Low or No Recovery | - Irreversible adsorption of the amine onto acidic silica gel. - Decomposition of the compound on the stationary phase. | - Use a deactivated stationary phase like amine-functionalized silica.[1] - Perform a stability test of your compound on a small amount of silica gel before running the column.[6] - Elute the column with a very strong, basic solvent system (e.g., 10% NH4OH in Methanol) to recover adsorbed compound. |
| Poor Separation from Impurities | - Incorrect mobile phase composition. - Co-elution of impurities with similar polarity. | - Perform a thorough TLC analysis to find an optimal solvent system that provides good separation (Rf values between 0.2 and 0.5). - Try a different stationary phase (e.g., switch from silica to alumina or reversed-phase). - Use a shallow gradient during elution to improve resolution. |
| Compound Decomposes on the Column | - The stationary phase is too acidic. | - Test the stability of your compound on silica using TLC.[6] - Use a less acidic stationary phase such as deactivated silica, alumina, or an amine-functionalized column. |
Experimental Workflow
A logical workflow is crucial for efficiently troubleshooting purification issues. The following diagram outlines a systematic approach to optimizing the column chromatography of this compound.
Caption: Troubleshooting workflow for amine purification.
References
Handling and storage issues with (2-Aminopropyl)diethylamine leading to degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Aminopropyl)diethylamine. The information provided addresses common handling and storage issues that can lead to its degradation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has a strong ammonia-like odor and appears discolored. Is it still usable?
A strong odor and discoloration are indicators of potential degradation. Amines can degrade upon exposure to air, light, and elevated temperatures. It is recommended to verify the purity of the sample using an appropriate analytical method, such as Gas Chromatography (GC), before use. If significant degradation is detected, the sample should be discarded.
Q2: What are the optimal storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2] Storage at 2-8°C is recommended for long-term stability.[3] Avoid exposure to direct sunlight and heat sources.[1][2]
Q3: What materials are incompatible with this compound during storage and handling?
This compound should not be stored with or exposed to strong oxidizing agents (e.g., peroxides, nitrates), strong acids, or acid chlorides.[2][4] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: I suspect my sample has degraded. What are the likely degradation products I should be looking for?
Degradation of aliphatic amines can occur through thermal, oxidative, and photolytic pathways.[5][6] For this compound, potential degradation products could include smaller volatile amines, ammonia, and products from cyclization or dimerization reactions, such as substituted imidazolidinones or ureas.[1][7]
Q5: How can I safely handle this compound in the laboratory?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcomes or low yield | Degradation of this compound leading to lower purity. | 1. Verify the purity of the starting material using GC or HPLC. 2. If purity is low, consider purifying the amine (e.g., by distillation) or obtaining a new batch. 3. Ensure proper storage conditions are maintained for all reagents. |
| Visible changes in the sample (e.g., color change, precipitation) | Exposure to air (oxidation), light (photolytic degradation), or incompatible materials. | 1. Discard the degraded sample. 2. Review storage and handling procedures to prevent future exposure to air and light. 3. Ensure storage containers are made of compatible materials (e.g., amber glass) and are tightly sealed.[8] |
| Inconsistent analytical results (e.g., variable retention times in chromatography) | Interaction of the amine with the analytical column or sample degradation during analysis. | 1. Use a GC column specifically designed for amine analysis or consider derivatization of the amine before analysis. 2. Ensure the GC inlet and column are properly maintained to minimize active sites. 3. Prepare samples fresh before analysis to minimize degradation in the sample vial. |
Quantitative Data from a Forced Degradation Study
The following table summarizes illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability under various stress conditions. These studies are essential for developing stability-indicating analytical methods.[8][10][11]
| Stress Condition | Duration | This compound Assay (%) | Total Degradation Products (%) |
| Thermal (80°C) | 7 days | 92.5 | 7.5 |
| Acidic (0.1 M HCl at 60°C) | 48 hours | 85.2 | 14.8 |
| Basic (0.1 M NaOH at 60°C) | 48 hours | 98.1 | 1.9 |
| Oxidative (3% H₂O₂ at RT) | 24 hours | 89.7 | 10.3 |
| Photolytic (UV light at 254 nm) | 72 hours | 94.3 | 5.7 |
| Control (Stored at 2-8°C in the dark) | 7 days | 99.8 | 0.2 |
Experimental Protocols
Protocol 1: Quantification of this compound and its Degradation Products by GC-FID
This protocol provides a general method for the quantification of this compound and the monitoring of its degradation.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or isopropanol.
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-FID Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., a wax or amine-specific column).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. Analysis:
-
Inject the prepared sample and calibration standards into the GC.
-
Identify the peak for this compound based on its retention time from the standard injections.
-
New peaks observed in the sample chromatogram may correspond to degradation products.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
The percentage of degradation can be estimated by the relative area of the degradation product peaks to the total peak area.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is for the identification of unknown degradation products.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
For volatile degradation products, a headspace analysis may be beneficial.
2. GC-MS Conditions:
-
Use the same GC conditions as in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 30 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Obtain the mass spectrum for each peak of interest.
-
Identify potential degradation products by comparing the obtained mass spectra with a library of known compounds (e.g., NIST).
-
The fragmentation patterns can help in elucidating the structures of unknown degradation products.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF) [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. acdlabs.com [acdlabs.com]
- 12. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
Confirming the Structure of (2-Aminopropyl)diethylamine Derivatives using 1H and 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of (2-Aminopropyl)diethylamine and its N-acetyl derivative, offering a clear protocol for structural verification.
Derivatization of primary amines, such as the one present in this compound, is a common strategy in drug discovery to modulate physicochemical properties. Confirmation of such derivatization is paramount. ¹H and ¹³C NMR spectroscopy provides detailed atomic-level information, allowing for the precise mapping of molecular structures and the unequivocal verification of successful synthetic transformations.
Comparative NMR Data Analysis
The transformation of the primary amine in this compound to a secondary amide in its N-acetyl derivative induces significant and predictable changes in the ¹H and ¹³C NMR spectra. These changes serve as key diagnostic markers for confirming the success of the derivatization reaction. The most notable changes are observed in the chemical shifts of the protons and carbons directly attached to or near the site of modification.
Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound and its N-acetyl derivative, N-(1-(diethylamino)propan-2-yl)acetamide. These predicted values are based on the analysis of structurally similar compounds and established chemical shift increments.
Table 1: Predicted ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Protons (Position) | This compound | N-(1-(diethylamino)propan-2-yl)acetamide | Key Diagnostic Changes |
| -NH₂ / -NH- | ~1.2 (s, 2H) | ~6.5 (br s, 1H) | Appearance of a downfield amide proton signal. |
| -CH(NH₂)- / -CH(NHAc)- | ~2.8 (m, 1H) | ~4.0 (m, 1H) | Significant downfield shift of the methine proton. |
| -CH₂-N(Et)₂ | ~2.4 (m, 2H) | ~2.5 (m, 2H) | Minor change. |
| -N(CH₂CH₃)₂ | ~2.5 (q, 4H) | ~2.6 (q, 4H) | Minor change. |
| -CH(CH₃)- | ~1.0 (d, 3H) | ~1.1 (d, 3H) | Minor change. |
| -N(CH₂CH₃)₂ | ~1.0 (t, 6H) | ~1.0 (t, 6H) | No significant change. |
| -C(O)CH₃ | N/A | ~2.0 (s, 3H) | Appearance of a new singlet for the acetyl methyl protons. |
Table 2: Predicted ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Carbon (Position) | This compound | N-(1-(diethylamino)propan-2-yl)acetamide | Key Diagnostic Changes |
| -CH(NH₂)- / -CH(NHAc)- | ~48.0 | ~50.0 | Downfield shift of the methine carbon. |
| -CH₂-N(Et)₂ | ~59.0 | ~58.0 | Minor change. |
| -N(CH₂CH₃)₂ | ~47.0 | ~47.0 | No significant change. |
| -CH(CH₃)- | ~21.0 | ~18.0 | Minor change. |
| -N(CH₂CH₃)₂ | ~12.0 | ~12.0 | No significant change. |
| -C(O)CH₃ | N/A | ~170.0 | Appearance of a new carbonyl carbon signal in the downfield region. |
| -C(O)CH₃ | N/A | ~23.0 | Appearance of a new methyl carbon signal. |
Experimental Protocols
Synthesis of N-(1-(diethylamino)propan-2-yl)acetamide
A solution of this compound (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C. To this stirred solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of acetyl chloride (1.1 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0-200 ppm
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent peak of CDCl₃ (77.16 ppm) for ¹³C NMR.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a derivatized compound using NMR spectroscopy.
A Comparative Study of (2-Aminopropyl)diethylamine and TMEDA as Ligands in Polymerization
In the realm of controlled radical polymerization, the choice of ligand plays a pivotal role in dictating the catalytic activity, and consequently, the properties of the resulting polymer. This guide provides a comparative analysis of two bidentate amine ligands: N,N,N',N'-tetramethylethylenediamine (TMEDA), a widely studied and utilized ligand, and (2-Aminopropyl)diethylamine (APDEA).
While extensive research has been conducted on TMEDA's role in various polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), a notable scarcity of published experimental data exists for APDEA in similar applications. This guide, therefore, presents a comprehensive overview of TMEDA's performance based on available literature and offers a theoretical comparison with APDEA based on their structural differences and established structure-activity relationships for bidentate amine ligands in ATRP.
Performance Data in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] The performance of the catalyst, a complex of a transition metal (commonly copper) and a ligand, is crucial for the success of the polymerization.[2]
TMEDA as a Ligand
TMEDA has been successfully employed as a ligand in the copper-mediated ATRP of various monomers, including styrene, methyl acrylate, and methyl methacrylate.[3][4] Polymerizations using TMEDA as a ligand are generally well-controlled, demonstrating a linear increase of molecular weight with monomer conversion and producing polymers with low polydispersities.[3][4]
Below is a summary of representative data for the ATRP of methyl methacrylate (MMA) and styrene using a CuBr/TMEDA catalytic system.
| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[TMEDA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | 100:1:1:2 | Toluene | 90 | 5 | 89.3 | 8,760 | 1.25 | |
| Styrene | 1-Phenylethyl bromide | 100:1:1:2 | None (Bulk) | 110 | 4.5 | 95 | 9,200 | 1.15 | [4] |
Table 1: Performance of TMEDA as a Ligand in ATRP. M_n = Number-average molecular weight, M_w/M_n = Polydispersity index.
This compound (APDEA) as a Ligand
As of the latest literature review, there is a lack of published experimental data detailing the performance of this compound (APDEA) as a primary ligand in controlled radical polymerization, including ATRP. Therefore, a direct quantitative comparison with TMEDA based on experimental results is not currently possible.
Structural Comparison and Potential Performance Implications
Despite the absence of direct comparative data, a structural analysis of APDEA and TMEDA can provide insights into their potential differences as ligands in polymerization.
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): This is a symmetric bidentate ligand with two tertiary amine donor groups. The four methyl groups provide a certain degree of steric hindrance around the nitrogen atoms.
-
APDEA (this compound): This is an unsymmetrical bidentate ligand featuring one primary amine and one tertiary amine donor group. The ethyl groups on the tertiary amine are bulkier than the methyl groups in TMEDA.
The key differences lie in the nature of the nitrogen donors and the steric environment. The presence of a primary amine in APDEA, in contrast to the two tertiary amines in TMEDA, could lead to different coordination chemistry with the copper center. The relative basicity and steric bulk of the ligands influence the redox potential of the copper complex, which in turn affects the ATRP equilibrium and the overall polymerization kinetics.[2][5] Generally, ligands that form more reducing Cu(I) complexes lead to faster activation rates.[5] The bulkier diethyl groups in APDEA compared to the dimethyl groups in TMEDA might also influence the geometry and stability of the copper complex, potentially impacting its catalytic activity.
Experimental Protocols
Below is a representative experimental protocol for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) using TMEDA as the ligand.
ATRP of Methyl Methacrylate (MMA) with CuBr/TMEDA
Materials:
-
Copper(I) bromide (CuBr)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Toluene (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with CuBr (0.143 g, 1.0 mmol).
-
The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and backfilling with nitrogen.
-
Anhydrous toluene (10 mL) and deoxygenated MMA (10.0 g, 100 mmol) are added to the flask via a degassed syringe.
-
Deoxygenated TMEDA (0.232 g, 2.0 mmol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature to allow for the formation of the copper-ligand complex, indicated by a color change.
-
The flask is then placed in a thermostated oil bath at 90°C.
-
Once the temperature has stabilized, the initiator, ethyl 2-bromoisobutyrate (0.195 g, 1.0 mmol), is added via a degassed syringe to start the polymerization.
-
Samples are withdrawn periodically using a degassed syringe to monitor monomer conversion (via GC or NMR) and polymer molecular weight and polydispersity (via SEC/GPC).
-
The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air.
-
The polymer is purified by dissolving the mixture in tetrahydrofuran (THF) and precipitating it into a large excess of cold methanol. The polymer is then collected by filtration and dried under vacuum.
Visualizing the Process
To better understand the comparative study workflow and the underlying polymerization mechanism, the following diagrams are provided.
References
- 1. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of highly active ATRP Catalysts based on bidentate ligands - American Chemical Society [acs.digitellinc.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Activity of Diamine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral ligands is a cornerstone in the field of asymmetric catalysis, profoundly influencing the efficiency and stereoselectivity of chemical transformations. Among the vast array of available ligands, chiral diamines have established themselves as a "privileged" class, capable of inducing high levels of enantioselectivity in a wide range of metal-catalyzed reactions. This is largely due to their ability to form stable, well-defined chiral environments around a metal center.
While a direct comparative study on the catalytic activity of (2-Aminopropyl)diethylamine is not extensively documented in peer-reviewed literature, this guide provides a comprehensive comparison of the well-studied and widely utilized chiral diamine, (+)-1,2-Diphenylethylenediamine (DPEN), and its derivatives. The focus of this comparison is the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a pivotal reaction in the synthesis of enantiomerically enriched secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.[1]
This guide presents quantitative experimental data, detailed reaction protocols, and mechanistic diagrams to provide an objective performance evaluation and facilitate informed decision-making in catalyst selection for research and development.
Performance Comparison in Asymmetric Transfer Hydrogenation
The efficacy of N-substituted (+)-1,2-Diphenylethylenediamine derivatives is highlighted in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone. The electronic and steric properties of the N-substituent have a significant impact on the catalyst's performance, particularly on the yield and enantioselectivity of the reaction.[1]
Data Presentation
The following table summarizes the catalytic performance of different Ru-(+)-DPEN derivative catalysts in the asymmetric transfer hydrogenation of acetophenone.
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
Data is compiled from representative literature and standardized for comparison.[1] The data indicates that N-arylsulfonylated DPEN derivatives are highly effective, with TsDPEN providing exceptional yield and enantioselectivity in the ATH of acetophenone.[1]
Experimental Protocols
A detailed methodology for a representative key experiment is provided below to ensure reproducibility.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru(II)-TsDPEN catalyst.[2]
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.005 mmol, 1 mol%).[2]
-
Add the acetophenone (e.g., 0.5 mmol, 1 equivalent) to the Schlenk tube.[2]
-
Add the anhydrous solvent (e.g., 2.5 mL) to dissolve the reactants.[2]
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.[2]
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction mixture.[2]
-
Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 5 mL).[2]
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).[2]
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.[1]
-
The residue is purified by column chromatography on silica gel.[1]
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral high-performance liquid chromatography (HPLC).[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow of asymmetric catalysis and the catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.
References
A Comparative Analysis of Chelating Efficacy: Ethylenediamine versus (2-Aminopropyl)diethylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a pivotal decision in numerous scientific applications, from the development of therapeutic agents for metal detoxification to the formulation of stable metal-containing pharmaceuticals. This guide provides a detailed comparison of the well-established chelating agent, ethylenediamine, with the less characterized (2-Aminopropyl)diethylamine.
Ethylenediamine (en) is a foundational bidentate ligand, renowned for its ability to form stable five-membered chelate rings with a wide array of metal ions. Its thermodynamic properties are extensively documented, making it a benchmark for comparative studies. In contrast, this compound, a substituted diamine, presents a different steric and electronic profile due to the presence of a methyl group on the ethylenediamine backbone and two ethyl groups on one of the nitrogen atoms. While this substitution may influence its selectivity and the stability of its metal complexes, a comprehensive search of scientific literature reveals a notable scarcity of experimental data on its chelating efficacy.
This guide will first present the established quantitative data for ethylenediamine, followed by a discussion of the structural factors of this compound that are likely to affect its chelating properties. Crucially, we provide detailed experimental protocols that will enable researchers to systematically evaluate the chelating efficacy of this compound or other novel ligands, thereby addressing the current data gap.
Quantitative Comparison of Metal Complex Stability
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value signifies a more stable complex. The chelate effect, a key principle in coordination chemistry, describes the enhanced stability of complexes formed by multidentate ligands (like diamines) compared to those formed by an equivalent number of monodentate ligands.[1][2] This effect is primarily driven by a favorable entropy change upon chelation.[1][3]
The tables below summarize the stepwise and overall stability constants (as log β) for ethylenediamine with several common divalent metal ions.
Table 1: Stepwise Stability Constants (log K) of Ethylenediamine Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Co²⁺ | 5.89 | 4.83 | 3.10 |
| Ni²⁺ | 7.52 | 6.28 | 4.26 |
| Cu²⁺ | 10.55 | 9.05 | -1.0 |
| Zn²⁺ | 5.71 | 4.97 | 2.10 |
| Cd²⁺ | 5.41 | 4.47 | 1.13 |
Note: Data is compiled from various sources and experimental conditions may vary. These values serve as a reference point.
Table 2: Overall Stability Constants (log β) of Ethylenediamine Complexes
| Metal Ion | log β₁ | log β₂ | log β₃ |
| Co²⁺ | 5.89 | 10.72 | 13.82 |
| Ni²⁺ | 7.52 | 13.80 | 18.06 |
| Cu²⁺ | 10.55 | 19.60 | 18.60 |
| Zn²⁺ | 5.71 | 10.68 | 12.78 |
| Cd²⁺ | 5.41 | 9.88 | 11.01 |
Note: βₙ = K₁ * K₂ * ... * Kₙ
Structural Considerations for this compound
While quantitative data for this compound is unavailable, its structure allows for predictions regarding its chelating behavior relative to ethylenediamine:
-
Steric Hindrance: The two ethyl groups on one nitrogen and the methyl group on the carbon backbone will likely introduce significant steric hindrance. This could potentially lead to the formation of less stable complexes compared to ethylenediamine, especially for smaller metal ions or when forming complexes with a 2:1 or 3:1 ligand-to-metal ratio.
-
Basicity: The alkyl groups are electron-donating, which may increase the basicity (pKa) of the nitrogen donor atoms. Higher basicity generally correlates with stronger metal-ligand bonds and higher stability constants. However, this electronic effect might be counteracted by the negative steric effects.
-
Conformation: The substituents will influence the conformation of the chelate ring, potentially causing strain and affecting the overall stability of the complex.
These competing factors make experimental evaluation essential to determine the net effect on chelating efficacy.
Experimental Protocols for Assessing Chelating Efficacy
To facilitate the characterization of this compound and other novel chelators, the following detailed experimental protocols are provided.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining protonation constants of ligands and stability constants of metal complexes.[4][5][6] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a stock solution of the ligand (this compound or ethylenediamine) of known concentration.
-
Prepare stock solutions of the metal salts (e.g., nitrates or perchlorates) of interest, also of known concentration.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.[4]
-
-
Calibration: Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.21).
-
Titration Procedure:
-
In a thermostatted titration vessel (e.g., at 25 °C), perform a series of titrations:
-
Acid Blank: Titrate a known volume of the strong acid with the standardized base. This determines the exact concentration of the base.
-
Ligand Protonation: Titrate a solution containing the strong acid and a known concentration of the ligand with the standardized base.
-
Metal-Ligand Complexation: Titrate a solution containing the strong acid, the ligand, and the metal ion (typically at a 1:1 or other desired molar ratio) with the standardized base.[5]
-
-
Record the pH value after each addition of the titrant, allowing the solution to equilibrate.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons bound per ligand molecule (for protonation constants) and the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) for the metal-ligand system.
-
Use specialized software (e.g., HYPERQUAD) or graphical methods (e.g., Bjerrum's method) to determine the stepwise and overall stability constants from the n̄ and pL data.[6]
-
UV-Vis Spectrophotometry
This technique is applicable when the formation of the metal-ligand complex results in a change in the absorbance spectrum.[7][8] It can be used to determine the stoichiometry and stability constant of the complex.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt and the ligand in a suitable buffer that does not coordinate with the metal ion.
-
The buffer should be chosen to maintain a constant pH at which the desired ligand species is present.
-
-
Spectral Scans:
-
Record the UV-Vis spectrum of the metal ion solution alone, the ligand solution alone, and a series of solutions containing a constant concentration of the metal ion and varying concentrations of the ligand.
-
-
Stoichiometry Determination (Mole-Ratio Method):
-
Prepare a series of solutions with a constant concentration of the metal ion and an increasing molar ratio of ligand to metal.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot absorbance versus the molar ratio of ligand to metal. The plot will typically consist of two linear portions, and the intersection point corresponds to the stoichiometry of the complex.[9]
-
-
Stability Constant Determination:
-
Using the spectral data from solutions with varying ligand concentrations, the stability constant can be calculated using various methods, such as the Benesi-Hildebrand method, by analyzing the change in absorbance as a function of ligand concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11] It yields the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the metal ion and the ligand in the same buffer. Precise buffer matching is critical to minimize heats of dilution.[12]
-
Degas all solutions thoroughly before the experiment to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of the metal and ligand solutions.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Load the metal ion solution into the sample cell and the ligand solution into the titration syringe. The concentrations should be chosen such that the 'c-window' (c = n * Kₐ * [M]cell) is ideally between 10 and 1000.[13]
-
-
Titration:
-
Perform an initial small injection, which is typically discarded in the analysis.
-
Carry out a series of small, spaced injections of the ligand into the metal solution while monitoring the heat change.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Conclusion
Ethylenediamine serves as a robust and well-understood chelating agent, providing a reliable baseline for the stability of five-membered diamine chelate rings. While this compound is structurally similar, the presence of alkyl substituents introduces steric and electronic factors whose net impact on chelation is currently unquantified. A direct comparison of their efficacy is therefore not possible from existing literature.
The experimental protocols detailed in this guide provide a clear and comprehensive roadmap for researchers to systematically determine the stability constants and thermodynamic profiles of this compound and other novel chelators. By employing these methods, the scientific community can expand the library of characterized chelating agents, enabling more informed selections for a multitude of applications in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. ijsart.com [ijsart.com]
- 6. researchgate.net [researchgate.net]
- 7. andreabellelli.it [andreabellelli.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry [cureffi.org]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Comparative Guide for the Quantification of Impurities in (2-Aminopropyl)diethylamine by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of impurities in (2-Aminopropyl)diethylamine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents detailed, adapted experimental protocols based on established methods for structurally similar short-chain aliphatic amines. The supporting data, while illustrative, is representative of typical analytical performance for such methods.
Introduction
This compound is a diamine that finds application in various chemical syntheses. As with any chemical intermediate, particularly in the pharmaceutical industry, the identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it a suitable choice for analyzing this compound and its potential process-related impurities. This guide also explores HPLC-MS as a viable alternative, particularly for less volatile or thermally labile impurities.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthetic route. A plausible and common method for its synthesis is the reductive amination of a suitable keto-precursor with diethylamine, followed by amination of a second functional group.
A probable synthesis involves the reaction of 1-chloropropan-2-one with diethylamine to form 1-(diethylamino)propan-2-one, followed by reductive amination with ammonia and a reducing agent like hydrogen and a catalyst, or a hydride reagent.
Based on this synthetic pathway, several potential impurities could arise:
Table 1: Potential Impurities in this compound and Their Likely Origins
| Impurity Name | Chemical Structure | Potential Origin |
| Diethylamine | (C₂H₅)₂NH | Unreacted starting material. |
| 1-(Diethylamino)propan-2-one | CH₃COCH₂N(C₂H₅)₂ | Unreacted intermediate. |
| N,N-Diethylpropan-2-amine | CH₃CH(N(C₂H₅)₂)CH₃ | By-product from the reduction of the intermediate without subsequent amination. |
| (2-Hydroxypropyl)diethylamine | CH₃CH(OH)CH₂N(C₂H₅)₂ | By-product from the reduction of the keto group in the intermediate. |
| Triethylamine | (C₂H₅)₃N | Impurity in the diethylamine starting material or a side-reaction product. |
| Over-alkylated products | e.g., N,N,N',N'-Tetraethylpropane-1,2-diamine | Reaction of the product with the halo-precursor. |
Comparison of Analytical Methods: GC-MS vs. HPLC-MS
Both GC-MS and HPLC-MS offer distinct advantages for the analysis of this compound and its impurities. The choice of method will depend on the specific analytical requirements, such as the volatility of the impurities, required sensitivity, and laboratory instrumentation availability.
Table 2: Comparison of Performance Characteristics for GC-MS and HPLC-MS Methods
| Parameter | GC-MS | HPLC-MS |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by mass-to-charge ratio. |
| Derivatization | May be required for polar amines to improve peak shape and volatility. | Generally not required, but can be used to improve ionization. |
| Selectivity | High, based on both retention time and mass fragmentation patterns. | High, based on retention time and mass fragmentation. |
| Sensitivity (LOD/LOQ) | Typically in the low ppm to high ppb range. Can be improved with derivatization. | Generally offers higher sensitivity, often in the low ppb to ppt range. |
| Typical Run Time | 15-30 minutes. | 10-20 minutes. |
| Advantages | Excellent for volatile and semi-volatile compounds. Robust and widely available. | Suitable for a wider range of polarities and thermally labile compounds. Higher sensitivity. |
| Limitations | Not ideal for non-volatile or thermally unstable compounds. Potential for peak tailing with primary amines. | Matrix effects can be more pronounced. Mobile phase selection is critical. |
Experimental Protocols
GC-MS Method for Quantification of Impurities
This protocol is adapted from general methods for the analysis of short-chain aliphatic amines.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
For the analysis of polar impurities and to improve peak shape, derivatization can be performed. A common derivatizing agent is trifluoroacetic anhydride (TFAA). To 1 mL of the sample solution, add 100 µL of TFAA and heat at 70°C for 30 minutes. Cool to room temperature before injection.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 30-450) and Selected Ion Monitoring (SIM) for target impurities.
c. Data Analysis:
Quantification is achieved by creating calibration curves for each potential impurity using certified reference standards. The concentration of each impurity in the sample is determined from its peak area relative to the calibration curve.
HPLC-MS Method for Quantification of Impurities
This protocol provides an alternative for the analysis, particularly for less volatile or more polar impurities.
a. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase A.
-
Filter the solution through a 0.22 µm syringe filter before injection.
b. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax RRHD HILIC Plus (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9.1-12 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters:
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes after establishing precursor and product ions.
Experimental Workflow and Data Visualization
A clear workflow is essential for reproducible analytical results. The following diagram illustrates the key steps in the GC-MS analysis of impurities in this compound.
Caption: GC-MS workflow for impurity quantification.
Conclusion
Both GC-MS and HPLC-MS are powerful and suitable techniques for the quantification of impurities in this compound. The choice between the two will be dictated by the specific impurities of interest, the required level of sensitivity, and the available instrumentation. GC-MS is a robust and reliable method for volatile impurities, while HPLC-MS offers advantages for a broader range of compounds and generally provides higher sensitivity. For comprehensive impurity profiling, the use of both techniques can be complementary. The provided experimental protocols, adapted from established methods for similar analytes, offer a solid starting point for method development and validation for the quality control of this compound.
Purity Validation of (2-Aminopropyl)diethylamine: A Comparative Guide to Titration and NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of two common analytical techniques—acid-base titration and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of (2-Aminopropyl)diethylamine purity. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate the selection of the most appropriate analytical strategy for your research needs.
This compound is a diamine, featuring both a primary and a tertiary amine functional group. The presence of two basic centers and multiple proton environments makes it an interesting candidate for analysis by both classical and spectroscopic techniques. While titration offers a straightforward and cost-effective method for determining the total base content, Quantitative NMR (qNMR) provides a more detailed picture of purity, including the identification and quantification of specific impurities.
Quantitative Data Comparison
The following tables summarize hypothetical yet realistic purity data for a batch of this compound as determined by acid-base titration and ¹H NMR spectroscopy. This data is representative of what can be expected from these analytical methods.
Table 1: Purity Determination by Acid-Base Titration
| Parameter | Value |
| Sample Weight | 250.4 mg |
| Titrant | 0.1000 M HCl |
| Volume of Titrant (Endpoint 1) | 9.55 mL |
| Volume of Titrant (Endpoint 2) | 19.20 mL |
| Calculated Purity (based on total amine content) | 99.1% |
Table 2: Purity Determination by ¹H NMR Spectroscopy
| Analyte Signal (Proton Assignment) | Chemical Shift (ppm) | Multiplicity | Integration | Calculated Purity |
| CH (methine) | 2.95 | sextet | 1.00 | 99.3% |
| CH₃ (methyl) | 1.05 | d | 3.01 | |
| Internal Standard (Maleic Acid) | 6.20 | s | 2.00 | (Reference) |
| Impurity | ||||
| Diethylamine | 2.55 | q | 0.04 | 0.4% |
Orthogonal Approaches to Purity Assessment
Titration and NMR are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis. Utilizing both methods provides a more comprehensive and reliable assessment of purity than either technique alone.
-
Acid-Base Titration determines the total basicity of the sample. For a diamine like this compound, a potentiometric titration can potentially resolve two equivalence points, corresponding to the protonation of the more basic tertiary amine followed by the primary amine. However, if the pKa values of the two amine groups are too close, only a single endpoint representing the total amine content might be observed. This method is excellent for a rapid and accurate determination of the overall purity in terms of basic equivalents but is unable to distinguish the target compound from other basic impurities.
-
Quantitative ¹H NMR (qNMR) offers absolute quantification and structural information. By comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity, a direct and highly accurate measure of the analyte's purity can be obtained. Furthermore, NMR can identify and quantify specific impurities, provided they have unique signals in the spectrum. This makes qNMR a powerful tool for understanding the complete impurity profile of a sample.
Experimental Protocols
Detailed methodologies for both acid-base titration and ¹H NMR are provided below. These protocols are based on established methods for the analysis of amines and can be adapted for this compound.
Acid-Base Titration Protocol
-
Preparation of the Titrant: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl) against a primary standard such as tris(hydroxymethyl)aminomethane (TRIS).
-
Sample Preparation: Accurately weigh approximately 250 mg of this compound into a 100 mL beaker. Dissolve the sample in 50 mL of deionized water.
-
Titration: Place a calibrated pH electrode into the sample solution and begin stirring. Add the standardized 0.1 M HCl titrant in small increments (e.g., 0.1 mL) from a burette. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point(s) will be the point(s) of maximum inflection in the titration curve. The purity of this compound can be calculated based on the volume of titrant required to reach the final equivalence point, the molarity of the titrant, the sample weight, and the molecular weight of the analyte (130.23 g/mol ), assuming both amine groups are titrated.
¹H NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d - CDCl₃).
-
NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of interest, and a sufficient number of scans to achieve a high signal-to-noise ratio ( >250:1 for the signals used in quantification).
-
Data Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, the number of protons giving rise to each signal, and the weighed masses.
Mandatory Visualizations
To better illustrate the experimental processes and logical relationships, the following diagrams were generated using Graphviz.
Conclusion
Both acid-base titration and quantitative ¹H NMR spectroscopy are valuable techniques for the purity validation of this compound.
-
Titration is a rapid, cost-effective, and accurate method for determining the total amine content, making it well-suited for routine quality control where the primary concern is the overall molar amount of the basic substance.
-
¹H NMR spectroscopy provides a more detailed and comprehensive purity assessment. It not only delivers a highly accurate purity value but also enables the identification and quantification of individual impurities. This level of detail is often crucial in research and drug development, where the presence of even minor impurities can significantly impact experimental results or the safety and efficacy of a final product.
For a thorough and robust quality assessment of this compound, a dual approach leveraging the strengths of both techniques is highly recommended. This provides a more complete understanding of the sample's purity, combining the accuracy of a classical titration with the detailed structural insights of modern spectroscopy.
A Researcher's Guide to Inter-laboratory Validation of Analytical Methods for Diamine Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of diamines is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the two primary analytical techniques for diamine analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by inter-laboratory validation data and detailed experimental protocols.
The validation of analytical methods is a fundamental requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. Inter-laboratory validation, often through round-robin or proficiency testing, provides the most robust assessment of a method's reproducibility and reliability when performed by different laboratories, analysts, and on different equipment. This guide summarizes key performance data from such studies to aid in the selection of the most appropriate analytical method for your specific diamine analysis needs.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most prevalent methods for the analysis of diamines. Due to the low UV absorbance and high polarity of many diamines, a derivatization step is frequently employed to enhance their chromatographic behavior and detectability.
Quantitative Performance Data
The following tables summarize the performance of HPLC and GC-MS methods for the analysis of common diamines, with data synthesized from various single-laboratory and inter-laboratory validation studies.
Table 1: Inter-laboratory Performance of HPLC Methods for Diamine Analysis
| Diamine | Method | Matrix | Repeatability (%RSDr) | Reproducibility (%RSDR) | Recovery (%) |
| Putrescine | HPLC-FLD (Dansyl Chloride Derivatization) | Fish | 2.1 - 5.6 | 2.2 - 7.1 | 94 - 100 |
| Cadaverine | HPLC-FLD (Dansyl Chloride Derivatization) | Fish | 2.1 - 5.6 | 2.2 - 7.1 | 94 - 100 |
| Histamine | HPLC-UV (Dansyl Chloride Derivatization) | Fish | 3.0 - 7.0 | 6.8 - 17.2 | 92 - 99 |
| 1,6-Hexamethylenediamine | UPLC-MS/MS | Urine | < 6.0 | < 15.0 | 86.4 - 105.3 |
| Isophorone diamine | UPLC-MS/MS | Urine | < 6.0 | < 15.0 | 86.4 - 105.3 |
Data synthesized from multiple sources. %RSDr represents repeatability (intra-laboratory precision), and %RSDR represents reproducibility (inter-laboratory precision).
Table 2: Performance of GC-MS Methods for Diamine Analysis
| Diamine | Method | Matrix | Repeatability (%RSD) | Recovery (%) |
| Ethylenediamine | GC-MS (Phthalaldehyde Derivatization) | Pharmaceutical Ingredient | < 2.0 | 98.2 - 102.0 |
| Toluene-diamine | GC-MS (Heptafluorobutyric Anhydride Derivatization) | Urine | Not Reported | Not Reported |
| Putrescine | GC-FID (Propyl Chloroformate Derivatization) | Fish | 5.6 | Not Reported |
| Cadaverine | GC-FID (Propyl Chloroformate Derivatization) | Fish | 5.0 | Not Reported |
Data from single-laboratory validation studies. Inter-laboratory data for GC-MS methods for diamines is less commonly published.
Experimental Protocols
Detailed and precise protocols are the foundation of successful analytical method validation. Below are representative methodologies for HPLC and GC-MS analysis of diamines.
HPLC Method with Pre-column Derivatization (Dansyl Chloride)
This method is widely used for the analysis of biogenic amines, including diamines, in food matrices.
1. Sample Preparation (Extraction):
-
Homogenize 5 g of the sample with 20 mL of 0.1 M HCl.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
2. Derivatization:
-
To 1 mL of the filtered extract, add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and incubate at 40°C for 45 minutes in the dark.
-
Add 100 µL of ammonia solution to stop the reaction.
-
Evaporate the acetone under a stream of nitrogen.
-
Extract the dansylated amines with 1 mL of toluene.
-
Evaporate the toluene to dryness and reconstitute the residue in 200 µL of acetonitrile.
3. HPLC-UV/FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1 M ammonium acetate and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm or Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).
GC-MS Method with Derivatization (Ethyl Chloroformate)
This method is suitable for the analysis of volatile and semi-volatile diamines.
1. Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample/standard, add 500 µL of a buffer solution (e.g., sodium bicarbonate).
-
Add 50 µL of pyridine and 50 µL of ethanol.
-
Add 50 µL of ethyl chloroformate and vortex for 30 seconds.
-
Repeat the addition of ethyl chloroformate and vortexing.
-
Extract the derivatives with 1 mL of a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study, a crucial process for establishing the robustness and general applicability of an analytical method.
Conclusion
The choice between HPLC and GC-MS for diamine analysis depends on the specific diamine, the sample matrix, and the required sensitivity and throughput. HPLC methods, particularly with fluorescence detection after derivatization, often provide excellent sensitivity and are well-established for a wide range of diamines in various matrices, as evidenced by the availability of inter-laboratory validation data. GC-MS offers high specificity and is a robust technique for volatile and semi-volatile diamines, though published inter-laboratory validation data is less common.
For researchers and drug development professionals, it is imperative to select a method that has been appropriately validated for its intended use. This guide provides a starting point for comparing these powerful analytical techniques, emphasizing the importance of inter-laboratory validation data in making an informed decision. The provided protocols offer a foundation for method implementation and further optimization.
Propyl vs. Ethyl Backbones in Diamine Ligands: A Comparative Analysis of Steric and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
The subtle modification of a ligand's backbone from an ethyl to a propyl group in diamine chelators can significantly influence the steric and electronic properties of their resulting metal complexes. This guide provides a detailed comparison of ethylenediamine (en) and 1,2-propylenediamine (pn) ligands, supported by experimental data, to inform ligand design and selection in coordination chemistry, catalysis, and drug development. While direct comparative studies on all aspects are not extensively available, this guide synthesizes existing data to highlight the key differences.
At a Glance: Key Differences
| Feature | Ethylenediamine (en) | 1,2-Propylenediamine (pn) |
| Backbone Structure | Ethane (-CH₂-CH₂-) | Propane (-CH(CH₃)-CH₂-) |
| Chelate Ring Size | 5-membered | 5-membered |
| Chirality | Achiral | Chiral (R and S enantiomers) |
| Steric Hindrance | Lower | Higher, due to the methyl group |
| Conformation | Gauche | Gauche, with the methyl group preferring an equatorial position |
| Complex Stability | Generally forms highly stable complexes. | Stability is often comparable to or slightly less than ethylenediamine complexes due to steric hindrance. |
Structural Comparison: The Impact of a Methyl Group
The primary structural difference between ethylenediamine and 1,2-propylenediamine is the presence of a methyl group on the propyl backbone. This seemingly small addition has significant steric implications for the resulting metal complexes. Both ligands form five-membered chelate rings with metal ions, which are conformationally flexible and typically adopt a gauche conformation.
In complexes of 1,2-propylenediamine, the methyl group introduces a chiral center and prefers to occupy an equatorial position on the chelate ring to minimize steric interactions. This can influence the overall symmetry and packing of the metal complexes in the solid state.
The following diagram illustrates the chelation of a metal ion by ethylenediamine and (R)-1,2-propylenediamine, highlighting the gauche conformation of the chelate ring and the equatorial preference of the methyl group in the propylenediamine complex.
Caption: Chelation of a metal by ethylenediamine and 1,2-propylenediamine.
Electronic Effects: A Subtle Influence
The electronic effect of the additional methyl group in 1,2-propylenediamine compared to ethylenediamine is generally considered to be small. The methyl group is weakly electron-donating, which could slightly increase the basicity of the adjacent nitrogen atom. However, this electronic effect is often overshadowed by the more dominant steric effects.
Spectroscopic techniques can provide some evidence of these subtle electronic differences. In ¹H NMR spectroscopy, the chemical shifts of the amine protons and the backbone methylene protons can be influenced by the coordination to a metal ion. A direct comparison of the ¹H NMR spectra of analogous ethylenediamine and propylenediamine complexes would be the most definitive way to observe any electronic perturbations caused by the methyl group. However, such direct comparative spectral data is not prevalent in the literature.
Stability of Metal Complexes
The stability of metal complexes with diamine ligands is often quantified by their formation constants (log K). Potentiometric titration is a common experimental technique used to determine these constants.
The general trend observed is that ethylenediamine forms slightly more stable complexes with many metal ions compared to 1,2-propylenediamine. This is attributed to the steric hindrance introduced by the methyl group on the propyl backbone, which can lead to a less favorable chelation enthalpy.
The following table summarizes the stepwise stability constants (log K) for the formation of 1:1, 1:2, and 1:3 complexes of selected divalent metal ions with ethylenediamine and 1,2-diaminopropane (a propyl-backbone diamine) from a comparative study.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Cu(II) | Ethylenediamine | 10.55 | 9.05 | - |
| 1,2-Diaminopropane | 10.45 | 8.85 | - | |
| Ni(II) | Ethylenediamine | 7.32 | 6.18 | 4.26 |
| 1,2-Diaminopropane | 7.20 | 6.00 | 4.00 | |
| Zn(II) | Ethylenediamine | 5.66 | 4.96 | - |
| 1,2-Diaminopropane | 5.58 | 4.80 | - |
Data compiled from potentiometric studies.
The logical flow for determining these stability constants via potentiometric titration is outlined below:
Caption: Workflow for determining stability constants.
Experimental Protocols
General Synthesis of Tris(diamine)cobalt(III) Chloride Complexes
This protocol describes a general method for the synthesis of [Co(diamine)₃]Cl₃, where the diamine is either ethylenediamine or 1,2-propylenediamine. This allows for a direct comparison of the synthesis and properties of the resulting complexes. The synthesis of tris(ethylenediamine)cobalt(III) chloride is a well-established undergraduate laboratory experiment.[1][2]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine or 1,2-Propylenediamine
-
Activated charcoal
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate in distilled water in a flask.
-
Slowly add the diamine (ethylenediamine or 1,2-propylenediamine) to the cobalt solution with stirring.
-
Add a small amount of activated charcoal to the solution.
-
Aerate the solution by bubbling air through it for several hours to oxidize the Co(II) to Co(III). The color of the solution should change, typically to a deep orange or reddish-brown.
-
Heat the solution gently to ensure complete reaction.
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add concentrated hydrochloric acid to precipitate the chloride salt of the complex.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold ethanol and then ether.
-
Dry the product in a desiccator.
Potentiometric Titration for Stability Constant Determination
This protocol outlines the determination of stability constants of metal-diamine complexes.[3][4]
Materials:
-
Standardized solution of the metal perchlorate (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂)
-
Standardized solution of the diamine ligand (ethylenediamine or 1,2-propylenediamine)
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized carbonate-free solution of a strong base (e.g., NaOH)
-
Inert electrolyte to maintain constant ionic strength (e.g., NaClO₄)
-
Calibrated pH meter and electrode
Procedure:
-
Prepare a series of solutions in a thermostatted vessel, each with a known total concentration of the metal ion and the ligand, and a known amount of strong acid. The ionic strength is kept constant by the addition of the inert electrolyte.
-
Titrate each solution with the standardized strong base.
-
Record the pH after each addition of the base.
-
From the titration data, calculate the average number of protons bound per ligand molecule at each pH value.
-
Use this information to determine the protonation constants of the ligand.
-
For the metal-ligand solutions, calculate the average number of ligands bound per metal ion (the formation function) at each pH.
-
Plot the formation function against the negative logarithm of the free ligand concentration.
-
From this formation curve, the stepwise stability constants (log K₁, log K₂, etc.) can be determined using computational methods.
Conclusion
The choice between an ethyl or a propyl backbone in a diamine ligand introduces a trade-off between steric bulk and, to a lesser extent, electronic properties. Ethylenediamine, being less sterically hindered, generally forms slightly more stable complexes. However, the chirality and steric demands of 1,2-propylenediamine can be advantageous in applications requiring stereoselectivity, such as asymmetric catalysis. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to make informed decisions in the design and application of diamine-based metal complexes. Further direct comparative studies, particularly in the areas of crystallography and spectroscopy of matched-pair complexes, would provide a more complete understanding of the nuanced effects of the alkyl backbone.
References
(2-Aminopropyl)diethylamine: A Comparative Performance Analysis Against Commercial Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial catalysis, the selection of an appropriate amine catalyst is pivotal for optimizing reaction kinetics and final product properties. This guide provides a comparative benchmark of the performance of (2-Aminopropyl)diethylamine, also known as N,N-diethyl-1,2-propanediamine, against established commercial catalysts.
Direct comparative performance data for this compound is not extensively available in publicly accessible literature. Therefore, to provide a meaningful benchmark, this guide will utilize performance data for a structurally similar and widely used amine catalyst, N,N-dimethyl-1,3-propanediamine (DMAPA), as a proxy. This substitution allows for a data-driven comparison against leading commercial catalysts in key application areas: polyurethane foam production and epoxy resin curing.
Performance in Polyurethane Foam Systems
In the production of polyurethane (PU) foams, amine catalysts play a crucial role in balancing the gelling (polymerization) and blowing (gas formation) reactions. The choice of catalyst directly influences the foam's processing characteristics and physical properties.
Key Performance Indicators:
-
Cream Time: The time from mixing the components until the mixture begins to rise and change color.
-
Gel Time: The time it takes for the liquid mixture to form a solid, gel-like network.
-
Rise Time: The time required for the foam to reach its full height.
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.
Comparative Catalyst Performance in Flexible PU Foam
| Catalyst | Cream Time (s) | Gel Time (s) | Rise Time (s) | Tack-Free Time (s) |
| DMAPA (proxy) | 10 - 15 | 50 - 60 | 90 - 110 | 120 - 140 |
| DABCO® (Triethylenediamine) | 8 - 12 | 45 - 55 | 80 - 100 | 100 - 120 |
| DMCHA (N,N-Dimethylcyclohexylamine) | 12 - 18 | 60 - 75 | 110 - 130 | 140 - 160 |
Note: The data presented are typical values and can vary depending on the specific formulation and processing conditions.
Performance in Epoxy Resin Systems
As curing agents or accelerators in epoxy resin formulations, amines are critical in determining the pot life, cure speed, and the ultimate thermal and mechanical properties of the cured thermoset.
Key Performance Indicators:
-
Pot Life: The period during which the mixed resin system remains liquid and workable.
-
Cure Time: The time required to achieve a full cure, often at a specific temperature.
-
Glass Transition Temperature (Tg): The temperature at which the cured material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Hardness (Shore D): A measure of the cured material's resistance to indentation.
Comparative Catalyst Performance in Epoxy Curing
| Catalyst/Curing Agent | Pot Life (min @ 25°C) | Cure Time (hr @ 25°C) | Glass Transition Temp. (Tg, °C) | Hardness (Shore D) |
| DMAPA (proxy) | 30 - 45 | 18 - 24 | 90 - 105 | 80 - 85 |
| IPDA (Isophorone Diamine) | 45 - 60 | 24 - 36 | 140 - 160 | 85 - 90 |
| TETA (Triethylenetetramine) | 20 - 30 | 12 - 18 | 100 - 115 | 82 - 88 |
| DETA (Diethylenetriamine) | 15 - 25 | 8 - 12 | 110 - 125 | 83 - 88 |
Note: The data presented are typical values and can vary depending on the specific epoxy resin and formulation.
Experimental Protocols
Polyurethane Foam Catalyst Evaluation
A standardized experimental protocol is essential for the accurate comparison of catalyst performance in polyurethane foam production.
Materials:
-
Polyether polyol (e.g., 3000 MW triol)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
Amine catalyst to be evaluated
Procedure:
-
Premix Preparation: In a suitable container, accurately weigh and mix the polyol, water, surfactant, and amine catalyst.
-
Mixing: Stir the premix at a constant speed (e.g., 2000 rpm) for a specified time (e.g., 60 seconds) to ensure homogeneity.
-
Isocyanate Addition: Add the pre-weighed isocyanate to the premix and continue stirring at high speed for a short duration (e.g., 5-10 seconds).
-
Observation: Immediately pour the mixture into a calibrated container and start a stopwatch. Record the cream time, gel time, rise time, and tack-free time.
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before any physical property testing.
-
Property Analysis: After curing, the foam density, hardness, and other relevant mechanical properties can be measured according to standard ASTM methods.
Epoxy Resin Curing Agent/Accelerator Evaluation
To benchmark the performance of amine catalysts in epoxy systems, a consistent experimental workflow should be followed.
Materials:
-
Bisphenol A based epoxy resin (e.g., DGEBA)
-
Amine curing agent/accelerator to be evaluated
-
Anhydride or other co-curing agent (if applicable)
Procedure:
-
Formulation: Accurately weigh the epoxy resin and the amine catalyst into a disposable container.
-
Mixing: Thoroughly mix the components for a specified time (e.g., 2-3 minutes) until a uniform mixture is achieved.
-
Pot Life Determination: Start a stopwatch immediately after mixing. Periodically check the viscosity of the mixture. The pot life is the time taken for the viscosity to increase to a point where it is no longer workable.
-
Curing: Cast the resin mixture into appropriate molds for the desired tests (e.g., for hardness, tensile strength, or Dynamic Mechanical Analysis). Cure the samples at a specified temperature (e.g., 25°C or an elevated temperature) for a defined period.
-
Property Analysis:
-
Hardness: Measure the Shore D hardness of the cured samples at regular intervals until a constant value is reached, in accordance with ASTM D2240.
-
Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and the extent of cure.
-
Mechanical Testing: Perform tensile, flexural, and compressive tests as per relevant ASTM standards to evaluate the mechanical properties of the cured epoxy.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for evaluating catalyst performance.
Caption: Experimental workflow for polyurethane foam catalyst evaluation.
Caption: Experimental workflow for epoxy curing agent/accelerator evaluation.
Safety Operating Guide
Navigating the Disposal of (2-Aminopropyl)diethylamine: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for (2-Aminopropyl)diethylamine (CAS No. 14642-66-1) was not available through standard search channels. The following guidance is based on the hazardous properties of structurally similar chemicals, such as diethylamine, N,N-diethylethylenediamine, and N,N-diethyl-1,3-propanediamine. This information should be used as a preliminary guide only. It is imperative to obtain the official SDS from the manufacturer and consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This compound, a flammable and likely corrosive liquid amine, requires a meticulous and informed approach to its disposal. This guide provides essential safety and logistical information to navigate this process effectively.
Understanding the Hazard Profile
Based on data from similar compounds, this compound is anticipated to be a hazardous substance with multiple risk factors. A summary of these potential hazards is presented below.
| Hazard Classification | Description | Primary Precautionary Measures |
| Flammable Liquid | Vapors may form explosive mixtures with air.[1][2][3][4] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] Use explosion-proof electrical equipment and non-sparking tools.[2][3] | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][4] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). | |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2] Work in a well-ventilated area, preferably under a chemical fume hood.[1] | |
| Aquatic Toxicity | Potentially harmful to aquatic life.[5] Avoid release to the environment.[5] |
Step-by-Step Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of this compound, assuming it shares the hazardous properties of similar amines.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Use a lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood.[1]
-
Ignition Sources: Ensure there are no open flames, hot surfaces, or sources of sparks in the vicinity.[1][2][3]
2. Waste Collection:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., flammable, corrosive, toxic).
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from acids and strong oxidizing agents.[1]
3. Spill Management:
-
In the event of a spill, evacuate the area immediately.
-
Ventilate the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
By adhering to these guidelines and, most importantly, the specific instructions provided in the official Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for (2-Aminopropyl)diethylamine
Essential safety protocols for the handling, use, and disposal of materials related to (2-Aminopropyl)diethylamine are critical for ensuring a safe laboratory environment. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
This compound is a chemical that requires stringent safety measures to prevent exposure. Adherence to proper personal protective equipment (PPE) protocols is paramount. This includes the correct selection, donning, doffing, and disposal of all protective gear.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against chemical exposure. Below is a summary of recommended equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Provides a barrier against skin contact. Breakthrough times vary by material and thickness. |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Protects against splashes and vapors to the eyes and face. |
| Body Protection | Chemical-resistant lab coat or apron | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) or ammonia/methylamine (AM) cartridge | Necessary when working outside of a fume hood or when vapors may be generated. |
Glove Selection and Breakthrough Times
Choosing the correct glove material is crucial for preventing skin contact. The following table, based on data for the structurally similar chemical diethylamine, provides guidance on breakthrough times for common laboratory gloves. It is imperative to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Thickness | Breakthrough Time (minutes) | Rating |
| Nitrile | 4.3 mil | < 10 | Not Recommended for Immersion |
| Nitrile/Neoprene | Not Specified | 6 | Not Recommended for Immersion |
| Neoprene | Not Specified | < 10 | Not Recommended for Immersion |
| Butyl Rubber | Not Specified | > 480 | Excellent |
Note: Breakthrough time is the time it takes for the chemical to permeate the glove material. Shorter breakthrough times indicate less resistance. For direct handling, gloves with longer breakthrough times are essential.
Operational Plan: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat/Apron: Put on a clean, chemical-resistant lab coat or apron, ensuring it is fully fastened.
-
Respirator (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer contaminated surface. Peel one glove off, ball it into the palm of the other gloved hand, and then slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Lab Coat/Apron: Unfasten the lab coat or apron, rolling it away from the body to turn it inside out as it is removed.
-
Face Shield and Goggles: Remove the face shield and then the goggles from the back of the head forward.
-
Respirator (if used): Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan for Contaminated PPE
All PPE contaminated with this compound must be treated as hazardous waste.
-
Gloves, Aprons, and other disposable items:
-
Reusable PPE (e.g., Lab Coats):
-
If a significant spill occurs, the lab coat must be discarded as hazardous waste.[3][4]
-
For minor contamination, the lab coat should be professionally laundered by a service experienced in handling chemically contaminated clothing. Do not take contaminated lab coats home.[3]
-
Place the contaminated lab coat in a clearly labeled, sealed bag for transport to the laundry service or for disposal.
-
-
Respirator Cartridges:
-
Replace respirator cartridges according to the manufacturer's recommendations or when "breakthrough" of the chemical is detected.
-
Dispose of used cartridges as hazardous waste.
-
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe use of PPE when handling this compound.
Caption: PPE Workflow for this compound.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
